This compound (3-amino-3-deoxy-d-glucose) and its dimer neotrehalosadiamine (NTD) act as an autoinducer in the quorum-sensing system of Bacillus subtilis and some close relatives [1]. The table below summarizes its core attributes.
| Attribute | Description |
|---|---|
| Chemical Nature | This compound: a glucose derivative (3-amino-3-deoxy-d-glucose). NTD: a disaccharide of two this compound residues with a unique 1,1'-α,β linkage [1]. |
| Primary Function | Serves as an autoinducer molecule in a quorum-sensing system [1]. |
| Producer Organisms | Bacillus subtilis and several closely related species [1]. |
| Regulatory Mechanism | Binds to the transcriptional activator NtdR, inducing the expression of its own biosynthetic operon, ntdABC [1]. |
| Key Physiological Role | Modulates central carbon metabolism and energy status by increasing the intracellular pool of NADPH, potentially helping bacteria cope with metabolic stress [1]. |
The biosynthetic pathway and its regulation are key to understanding its function.
ntdABC operon contains enzymes that exclusively produce the this compound moiety from glucose-6-phosphate (G6P) [1]. G6P is a central metabolite, placing NTD/kanosamine biosynthesis in direct competition with other pathways like the pentose phosphate (PP) pathway.ntdABC operon is controlled by a double-negative logic [1]:ntdABC, acts as a putative glucose sensor that strongly represses the operon.ntdABC operon, creating a positive feedback loop.The following diagram illustrates this regulatory circuit and its key metabolic interactions.
Diagram 1: The regulatory and metabolic network of NTD/kanosamine in B. subtilis. The pathway branches from central metabolism at Glucose-6-P and is regulated by a positive feedback loop via NtdR and repression by GlcP. Its activation leads to metabolic changes that increase NADPH.
The most significant finding is the role of NTD/kanosamine biosynthesis in modulating central carbon metabolism and energy status [1].
Researchers discovered that activating the NTD/kanosamine biosynthetic pathway can suppress the growth defect of a Bacillus subtilis zwf mutant. This mutant lacks glucose-6-phosphate dehydrogenase, the enzyme that catalyzes the first committed step of the PP pathway—a major source of cellular NADPH [1].
ntdABC operon pulls carbon flux away from G6P. This leads to a redirection of metabolism that results in the accumulation of malate. The malic enzyme (YtsJ) can then convert malate to pyruvate, concomitantly generating NADPH [1]. This provides an alternative route for NADPH production when the main PP pathway is disabled.The table below quantifies the key experimental conditions and outcomes from this study.
| Experimental Variable | Condition / Measurement | Result / Outcome |
|---|---|---|
| Bacterial Strain | B. subtilis zwf mutant (lacks G6P dehydrogenase) |
Shows inoculum-dose-dependent growth defect in S7N medium [1]. |
| Genetic Suppression | zwf glcP double mutant (derepresses ntdABC) |
Growth defect is suppressed [1]. |
| Rescue Reversion | zwf glcP ntdABC triple mutant (unable to produce NTD/Kanosamine) |
Suppression is negated; growth defect returns [1]. |
| Key Metabolomic Change | Intracellular pool of NADPH | Increased upon activation of NTD/kanosamine pathway [1]. |
| External Rescue | Supplementation with malate | Enables growth of the zwf mutant [1]. |
To investigate the NTD/kanosamine system, you can employ several key methodologies.
This protocol tests whether a compound can act as an autoinducer by activating the ntdABC promoter [1].
ntdABC operon (PntdABC) to a readily measurable reporter gene like lacZ (encoding β-galactosidase). Integrate this construct into a neutral site (e.g., amyE) in the chromosome of a strain that does not produce NTD/kanosamine (e.g., an ntdA mutant).This assays the physiological consequence and metabolic bypass enabled by NTD/kanosamine pathway activation [1].
zwf single mutant, a zwf glcP double mutant, and a zwf glcP ntdABC triple mutant.zwf mutant will show poor growth or lysis. The zwf glcP mutant, which overproduces NTD/kanosamine, will show restored growth. The triple mutant will revert to the growth-defective phenotype, confirming the effect is specific to the ntdABC pathway.This protocol measures the metabolic output of pathway activation [1].
The discovery that NTD/kanosamine biosynthesis is intertwined with central metabolism suggests a fascinating physiological role. It appears to be part of a metabolic feedback loop, allowing the cell to sense and modulate its energy and redox status (NADPH/NADP⁺ ratio) in response to metabolic stress, such as a blocked PP pathway [1]. This goes beyond the traditional view of autoinducers as mere cell-density sensors and positions NTD/kanosamine as a link between quorum sensing and metabolic regulation.
For industrial applications, this pathway could be engineered in Bacillus strains to control metabolic fluxes and enhance the production of NADPH-dependent valuable compounds [1]. Future research should focus on:
ntdABC.
The kanosamine biosynthetic pathway in Bacillus cereus UW85 is a three-step metabolic route that converts glucose-6-phosphate into the antibiotic this compound. The following table summarizes the core functions of each enzyme in this pathway [1] [2] [3].
| Enzyme | Function & Reaction Catalyzed | Cofactor / Dependence |
|---|---|---|
| KabC | Dehydrogenase: Oxidizes glucose-6-phosphate (G6P) at the C3 hydroxyl group. G6P + NADP⁺ → 3-dehydro-glucose-6-phosphate (3oG6P) + NADPH + H⁺ [1] [2] | NADP⁺ [2] |
| KabA | Aminotransferase: Transfers an amino group from L-glutamate to the keto group of 3oG6P. 3oG6P + L-glutamate → this compound-6-phosphate (K6P) + 2-oxoglutarate [4] [3] | Pyridoxal 5'-phosphate (PLP) [4] |
| KabB | Phosphatase: Removes the phosphate group from K6P to yield the final product, this compound. This compound-6-phosphate + H₂O → this compound + Pᵢ [1] [2] | - |
The kinetic parameters for these enzymes provide insight into the efficiency and flow of metabolites through the pathway [1] [2].
| Enzyme | Substrate | kcᵃₜ (s⁻¹) | Kₘ (μM) | kcᵃₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| KabC | Glucose-6-Phosphate | 2.9 | 180 | 1.6 x 10⁴ |
| KabA | This compound-6-Phosphate | 632 | 30 | 2.1 x 10⁷ |
| KabA | 2-Oxoglutarate | 632 | 746 | 8.5 x 10⁵ |
| KabB | This compound-6-Phosphate | 13.4 | 43 | 3.1 x 10⁵ |
KabA is a PLP-dependent aminotransferase and a member of the type I aspartate aminotransferase (AAT) superfamily, specifically the VIβ-2 subgroup [3]. High-resolution crystal structures have provided "snapshots" of its catalytic cycle [4] [5].
| Structural Feature | Description |
|---|---|
| Overall Fold | Homodimeric structure with a large domain containing a 7-stranded β-sheet (6 parallel, 1 antiparallel) and a C-terminal small domain [3]. |
| Active Site | The PLP cofactor forms an internal aldimine (Schiff base) with Lys254. A conserved NPYK sequence motif differentiates this subgroup from other sugar aminotransferases [3]. |
| Key Structures Solved | PLP-bound form (internal aldimine), PMP-bound form, PLP-K6P adduct (external aldimine), and a PMP-glutarate complex (mimicking glutamate/2-oxoglutarate binding) [4] [5] [3]. |
The diagram below illustrates the catalytic cycle of KabA, showing the key intermediates and the transition between its PLP and PMP forms.
For your experimental planning, here are the core methodologies used to characterize these enzymes.
The antifungal activity of this compound stems from its targeted disruption of chitin synthesis, a key component of the fungal cell wall. The process is summarized in the diagram below and detailed thereafter.
This compound's intracellular mechanism of action.
This targeted mechanism results in profound morphological damage to fungal cells, including inhibition of septum formation and cell agglutination [1]. Furthermore, its activity is not affected by the Cdr1p drug efflux pump in S. cerevisiae, suggesting it may bypass a common resistance pathway [1] [2].
The mechanistic model is supported by robust biochemical and genetic experiments. The table below summarizes key quantitative data from these studies.
| Parameter | Experimental Finding | Organism/System | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | 5.9 mM (competitive vs. D-Fructose-6-P) | Candida albicans | [1] |
| Inhibition Type | Non-competitive vs. L-Glutamine | Candida albicans | [1] |
| Enzyme Target | Glucosamine-6-phosphate synthase | Candida albicans, Staphylococcus aureus | [1] [3] |
| Transport System | Glucose permease | Candida albicans | [1] [2] |
| Efflux Pump Effect | Not affected by Cdr1p | Saccharomyces cerevisiae mutants | [1] [2] |
Researchers have used several established protocols to elucidate this mechanism:
This compound is a natural product of various bacteria, and research has revealed at least two distinct biosynthetic pathways in different organisms, as illustrated below.
Two distinct bacterial biosynthesis pathways for this compound.
The KabABC pathway in *Bacillus cereus* is particularly well-characterized [4] [3]:
Understanding this compound's mechanism has inspired the development of new antifungals. A significant advancement is the creation of amphiphilic kanamycin analogs [5]. By attaching hydrophobic alkyl chains to the this compound moiety of kanamycin, researchers have synthesized compounds that are fungicidal but not antibacterial [5]. These analogs appear to act primarily by perturbing the fungal plasma membrane, a mechanism distinct from the parent compound's action, offering a promising strategy to overcome resistance and expand therapeutic options [5].
The production of both NTD and kanosamine is governed by the ntdABC operon, which is activated by the transcriptional regulator NtdR in the presence of either NTD or this compound itself [1] [2]. The pathway starts from glucose-6-phosphate (G6P), a central metabolic intermediate.
Diagram of the NTD/Kanosamine biosynthetic pathway from glucose-6-phosphate [1] [3].
A key experimental finding that illuminates the metabolic function of this pathway is its ability to compensate for a disrupted Pentose Phosphate (PP) pathway.
ntdABC and co-transcribed with it, represses the operon. Its disruption leads to overexpression of the NTD/kanosamine pathway [1] [4].ntdABC operon causes an accumulation of TCA cycle intermediates and an increase in the intracellular NADPH pool. The malic enzyme YtsJ can then generate NADPH by converting malate to pyruvate. This provides an alternative route for NADPH generation, bypassing the blocked PP pathway [1].The synthesis of NTD and this compound is finely tuned by a dual regulatory system that responds to different glucose uptake pathways, as summarized below.
| Regulatory Factor | Effect on ntdABC Expression / NTD Production |
Proposed Mechanism |
|---|---|---|
| NtdR | Strong Activation [1] [2] | Transcriptional activator; binds to NTD or this compound, inducing its own and the ntdABC operon's expression. |
| CcpA | Activation (Catabolite Activation) [4] | Master carbon catabolite regulator; activates ntdABC in response to high glycolytic flux (e.g., fructose-1,6-bisphosphate levels). |
| GlcP | Repression [1] [4] | Glucose/H+ symporter; represses ntdABC expression when transporting unphosphorylated glucose. |
| Glucose-PTS | Activation (Substrate Provision) [4] | Predominant glucose uptake system; phosphorylates glucose to G6P, the direct substrate for the NTD/kanosamine pathway. |
| RNAP mutation (rpoB5) | Strong Activation [2] | Mutant RNA polymerase enhances recognition of the σA-dependent ntdABC promoter, leading to overproduction. |
Regulatory network of the NTD/kanosamine biosynthetic operon ntdABC [1] [4].
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
Assaying Autoinduction of ntdABC [1]
ntdABC promoter (PntdABC) to a reporter gene like lacZ (e.g., strain TI482).Studying the Metabolic Role via Mutant Analysis [1]
zwf deletion mutant (defective in the PP pathway) and a zwf glcP double mutant.zwf, and zwf glcP strains to quantify changes in TCA cycle intermediates and NADPH levels.The NTD/kanosamine system represents a fascinating link between antibiotic production, quorum sensing, and central metabolism in bacteria. Future research could focus on exploiting this pathway for metabolic engineering in industrial Bacillus strains or investigating its potential as a target for novel antibacterial strategies.
This compound (3-Amino-3-deoxyglucose) is an aminosugar antibiotic. The table below summarizes its core characteristics.
| Attribute | Description |
|---|---|
| Chemical Name | 3-Amino-3-deoxyglucose [1] |
| Molecular Formula | C₆H₁₃NO₅ [1] [2] |
| Molecular Weight | 179.17 g/mol [1] [2] |
| CAS Registry Number | 576-44-3 [1] [2] |
| Producing Organism | Bacillus cereus UW85 (model organism) [3] [4] [5] |
| Antimicrobial Activity | Antibiotic activity against plant-pathogenic oomycetes, the yeast Saccharomyces cerevisiae, and the human pathogenic fungus Candida albicans [1] [5] |
| Mechanism of Action | Inhibition of fungal cell wall synthesis, likely through its phosphorylated form (this compound-6-phosphate) inhibiting GlcN-6-P synthase [1] |
The biosynthesis of this compound in B. cereus UW85 occurs via a three-step pathway from glucose-6-phosphate, catalyzed by enzymes encoded by the kabABC genes [4]. The pathway involves a 3-keto intermediate and is kinetically tuned to prevent accumulation of this unstable molecule [4].
Diagram: The three-step enzymatic pathway for this compound biosynthesis from glucose-6-phosphate in Bacillus cereus UW85 [4].
The production of this compound in B. cereus is influenced by environmental and cultural conditions, which is critical for optimizing its yield in a laboratory setting.
| Factor | Effect on this compound Production | Notes / Experimental Context |
|---|---|---|
| Growth Phase | Maximum accumulation coincides with sporulation [5] | Measured in culture supernatants [5]. |
| Iron Availability | Enhanced by the addition of ferric iron [5] | In rich medium [5]. |
| Phosphate Level | Suppressed by the addition of phosphate [5] | In rich medium [5]. |
| Plant Exudates | Enhanced by over 300% with alfalfa seedling exudate [5] | When added to minimal medium [5]. |
I hope this technical summary provides a solid foundation for your research. Please note that the search results I obtained lacked two specific types of information you requested:
Glucose-6-phosphate dehydrogenase (G6PDH), encoded by the zwf gene, is a critical metabolic enzyme that catalyzes the first committed step of the pentose phosphate pathway (PPP), oxidizing glucose-6-phosphate (G6P) to 6-phosphogluconolactone while reducing NADP+ to NADPH [1]. This reaction serves as the primary cellular source of NADPH reducing equivalents, which are essential for biosynthetic reactions and protection against oxidative stress through maintenance of the reduced glutathione pool [2] [3]. The PPP also generates ribose-5-phosphate for nucleotide synthesis, creating a metabolic hub that interconnects carbohydrate metabolism, redox balance, and biosynthetic precursors [4]. In bacterial systems, zwf mutants lacking functional G6PDH exhibit diverse physiological phenotypes including increased oxidative stress sensitivity, attenuated virulence in pathogens, and growth defects under certain conditions due to their impaired NADPH regeneration capacity [2] [5].
This compound (3-amino-3-deoxy-D-glucose) and its derivative neotrehalosadiamine (NTD) represent a distinct class of bacterial signaling molecules recently identified in Bacillus subtilis and related species [6]. NTD is a unique disaccharide composed of two this compound residues linked through a 1,1'-α,β linkage, functioning as an autoinducer that enables bacteria to sense cell density and coordinate collective behaviors through quorum sensing mechanisms [6] [7]. The ntdABC operon exclusively contains the enzymes required to produce the this compound moiety from glucose-6-phosphate, with the biosynthetic pathway branching directly from this central metabolic intermediate [6]. The expression of ntdABC is regulated by both the transcriptional activator NtdR, which responds to extracellular NTD/kanosamine levels, and the glucose sensor protein GlcP, creating a complex regulatory network that links metabolic status with cell-cell communication [6].
The metabolic interplay between the pentose phosphate pathway and this compound biosynthesis represents a fascinating example of metabolic adaptation in bacteria. Both pathways compete for the common substrate glucose-6-phosphate (G6P), creating a potential metabolic bottleneck when both pathways are highly active [6]. In zwf mutants, the inability to channel G6P into the PPP creates an accumulation of glycolytic intermediates that can be redirected toward alternative NADPH-generating pathways, including the this compound biosynthetic route when properly activated [6] [7]. This redirection is facilitated by the complex regulatory mechanisms controlling ntdABC expression, particularly through disruption of glcP, which encodes a glucose/mannose:H+ symport permease that normally represses ntdABC expression during exponential growth phase [6].
Metabolomic analyses of B. subtilis zwf mutants with activated NTD/kanosamine biosynthesis have revealed significant accumulation of tricarboxylic acid (TCA) cycle intermediates, particularly malate, which serves as a substrate for the major malic enzyme YtsJ [6] [7]. This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate while generating NADPH, effectively bypassing the NADPH production deficit created by the zwf mutation [6]. The discovery of this compensatory mechanism reveals the metabolic flexibility of bacterial systems and demonstrates how activation of a secondary metabolite pathway can rescue central metabolic functions through redirected carbon flux and alternative NADPH generation [6] [7].
The coordination between the PPP and this compound biosynthesis is governed by sophisticated regulatory networks that integrate metabolic status with environmental cues. The NtdR transcriptional activator binds extracellular NTD/kanosamine, inducing expression of the ntdABC operon through an autoinduction mechanism [6]. Concurrently, the GlcP glucose sensor represses ntdABC expression during active glucose uptake, creating a regulatory checkpoint that links pathway activity to carbon availability [6]. This repression is maintained even in the presence of excess NTD/kanosamine, ensuring that the metabolic burden of this compound production is only incurred under appropriate physiological conditions [6].
Further integration occurs through CcpA-dependent catabolite activation, which connects NTD/kanosamine production to global carbon regulation [6]. The discovery that glucose has dual effects on NTD production—positively through the glucose-PTS system that generates G6P substrate, and negatively through GlcP-mediated repression—suggests that NTD/kanosamine may function as an extracellular signal for sensing both glucose availability and cell density [6]. This sophisticated regulatory architecture allows bacteria to fine-tune metabolic investments in autoinducer production based on both metabolic capacity and population dynamics.
The investigation of metabolic interactions between zwf mutants and this compound biosynthesis requires carefully controlled cultivation conditions and phenotypic assessments. For B. subtilis zwf mutants, researchers should employ semisynthetic S7N medium containing excess glucose (e.g., 1%) and glutamate, as these conditions accentuate the inoculum-dose-dependent growth phenotype characteristic of PPP-deficient strains [6]. The inoculum density must be systematically varied (e.g., 0.5%, 1%, and 2% vol/vol) to demonstrate the density-dependent growth effects, with lower inoculum levels typically causing growth arrest or cell lysis in zwf mutants [6]. To assess the compensatory effects of NTD/kanosamine pathway activation, isogenic strains with glcP disruption should be cultivated in parallel, as glcP mutation causes derepression of ntdABC and consequent overproduction of NTD/kanosamine [6].
For phenotypic characterization, growth should be monitored through optical density measurements at 600 nm (OD₆₀₀) at regular intervals, with specific attention to lag phase duration, exponential growth rate, and maximum biomass yield [6]. To confirm the specificity of the this compound-mediated rescue effect, complementation experiments should include ntdABC disruption in zwf glcP double mutants, which should completely negate the growth restoration conferred by glcP mutation alone [6]. Additional supplementation experiments with exogenous NTD or this compound (typically at 1 mM concentration) can be conducted, though in B. subtilis these may show limited efficacy due to phase-dependent repression of autoinduction [6]. For E. coli zwf mutants, M9 minimal medium with 0.2% glucose is recommended, with growth comparisons made against wild-type strains in both rich (LB) and defined media [5] [8].
To validate the metabolic consequences of zwf mutation and this compound pathway activation, targeted metabolomic analysis should be performed focusing on central carbon metabolism intermediates. Sample preparation should involve rapid quenching of metabolic activity using cold methanol followed by extraction of intracellular metabolites [6]. Key metabolites for quantification include TCA cycle intermediates (malate, fumarate, succinate, citrate), glycolytic intermediates (glucose-6-phosphate, fructose-6-phosphate, phosphoenolpyruvate), and pentose phosphate pathway metabolites (ribulose-5-phosphate, ribose-5-phosphate) [6]. Analytical techniques typically employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with appropriate internal standards for absolute quantification [5].
For NADPH quantification, the intracellular NADPH pool should be measured using enzymatic cycling assays or HPLC-based methods [6]. Samples for NADPH determination require immediate stabilization using acid/alkaline extraction methods to preserve redox states [6]. The correlation between NTD/kanosamine biosynthetic activity and NADPH levels can be confirmed by artificial induction of glcP in zwf mutants, which should correspondingly reduce the intracellular NADPH pool [6]. Additionally, the functionality of the malic enzyme bypass can be verified through malate supplementation experiments (e.g., 5-10 mM malate in S7N medium), which should support growth of zwf mutants by providing substrate for alternative NADPH generation via YtsJ [6].
Table 1: Key Culture Media for zwf Mutant Characterization
| Medium Type | Composition | Application | Key Observations |
|---|---|---|---|
| S7N Semisynthetic Medium | Excess glucose (1%) and glutamate | B. subtilis zwf mutant phenotyping | Inoculum-dose-dependent growth; rescue by glcP disruption |
| M9 Minimal Medium | 0.2% glucose as carbon source | E. coli zwf mutant characterization | Reduced growth rate on glucose; altered metabolic fluxes |
| LB Medium | Complex rich medium | General cultivation | Often masks zwf mutant phenotypes due to nutrient richness |
The functional characterization of G6PDH activity in zwf mutants and complementation strains requires specific enzyme activity assays. The standard protocol involves preparation of cell-free extracts by harvesting cultures via centrifugation (10,000 × g, 5 minutes, 4°C), washing cells in appropriate buffer (e.g., 50 mM Tris-maleate buffer, pH 6.5), and disruption using mechanical methods (e.g., glass bead vortexing) or sonication [8]. The resulting supernatant should be clarified by additional centrifugation (10,000 × g, 10 minutes, 4°C) and used immediately for enzyme assays to preserve activity [8].
G6PDH activity is measured by monitoring NADPH formation kinetics at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) for 3-5 minutes at 25°C in reaction mixtures containing Tris-HCl buffer (pH 8.0), MgCl₂ (10 mM), NADP+ (2 mM), and glucose-6-phosphate (5 mM) [8]. One unit of enzyme activity is defined as the amount catalyzing the formation of 1 μmol of NADPH per minute under assay conditions [8]. Specific activity is expressed as units per mg of total protein, with protein concentration determined by the Bradford method using bovine serum albumin as standard [8]. For studies investigating redox regulation of cyanobacterial G6PDH, parallel assays with dithiothreitol (DTT) supplementation (e.g., 5 mM) can be performed to assess the impact of reducing conditions on enzyme activity [8].
The construction of isogenic zwf mutants employs different approaches depending on the bacterial system. For E. coli, the one-step inactivation method using PCR products is widely utilized, wherein a selectable antibiotic resistance gene (e.g., kanamycin resistance cassette) is amplified with primers containing 50-nucleotide homology extensions flanking the zwf gene [5]. This linear DNA fragment is then introduced into recipient strains expressing λ Red recombinase, enabling homologous recombination and replacement of the target gene with the resistance marker [5]. For B. subtilis, zwf disruption typically employs insertional mutagenesis using plasmid vectors or transposon delivery systems (e.g., Tn10), with mutant verification through Southern blotting and biochemical assays for G6PDH activity [6].
Complementation experiments are essential for confirming that observed phenotypes result specifically from the intended genetic manipulation. For zwf mutants, complementation can be achieved through chromosomal gene replacement with wild-type alleles or plasmid-based expression of functional zwf genes [2] [8]. The functional expression of heterologous G6PDH enzymes (e.g., cyanobacterial Zwf in E. coli) may require the construction of gene fusions with strong bacterial promoters (e.g., lac promoter) and optimization of translation initiation signals [8]. For example, successful complementation of E. coli DF214 (zwf pgi double mutant) with Synechococcus sp. PCC 7942 zwf required creation of a lacZ'-zwf fusion protein under control of the E. coli lac promoter to achieve sufficient expression and activity for growth rescue on glucose minimal medium [8].
Investigation of ntdABC regulation in response to zwf mutation and metabolic signals relies on reporter gene systems. For B. subtilis, construction of PntdABC-lacZ transcriptional fusions integrated at the amyE locus enables quantitative assessment of promoter activity through β-galactosidase assays [6]. Specifically, strains are grown in appropriate media and samples are collected at regular intervals during growth for determination of β-galactosidase activity using Miller's method with ONPG (o-nitrophenyl-β-D-galactopyranoside) as substrate [6]. This approach allows characterization of autoinduction responses to exogenous NTD or this compound (typically 0.3-10 μM range) and assessment of regulatory dependencies (e.g., NtdR requirement) [6].
For global analysis of metabolic adaptations, RT-qPCR can be employed to quantify expression changes in genes encoding key enzymes of central carbon metabolism (e.g., zwf, pgi, pyk, ytsJ) in response to zwf mutation and NTD/kanosamine pathway activation [6]. Additionally, Northern blot analysis can detect the readthrough transcription events that occur at the ntdABC transcriptional terminator, enabling cotranscription with the downstream glcP gene and revealing another layer of regulatory complexity [6].
Table 2: Growth and Metabolic Characteristics of zwf Mutants Across Bacterial Species
| Bacterial Species | Growth Phenotype | NADPH Source Compensation | Oxidative Stress Sensitivity | Key Experimental Observations |
|---|---|---|---|---|
| Bacillus subtilis | Inoculum-dose-dependent in minimal medium; rescued by glcP disruption | NTD/kanosamine pathway activation; malic enzyme (YtsJ) | Not explicitly tested | TCA intermediate accumulation; NADPH pool maintenance via malate conversion |
| Escherichia coli | Reduced growth rate on glucose; minimal medium growth requires adaptations | Upregulated gluconeogenic enzymes; Entner-Doudoroff pathway | Increased sensitivity to H₂O₂ and nitric oxide donors | Altered metabolic fluxes; reduced nucleotide precursor synthesis |
| Salmonella typhimurium | Virulence attenuation in mouse models | Not characterized | Hypersusceptible to H₂O₂ and GSNO | Restored virulence in NADPH oxidase-deficient mice |
The physiological function of NTD/kanosamine extends beyond its autoinducer activity to include fundamental roles in metabolic homeostasis and redox balance. The demonstration that activation of the NTD/kanosamine biosynthetic pathway can suppress the growth defect of B. subtilis zwf mutants reveals a previously unrecognized capacity for secondary metabolite pathways to compensate for defects in central metabolism [6] [7]. This metabolic bypass occurs through redirected carbon flow that ultimately increases flux through the malic enzyme YtsJ, generating NADPH independently of the pentose phosphate pathway [6]. This arrangement creates a metabolic safety valve that can maintain redox balance when primary NADPH generation pathways are compromised.
The regulatory connection between NTD/kanosamine production and glucose sensing through GlcP suggests this system may function as a metabolic valve controlling carbon allocation between growth and community behaviors [6]. When glucose is abundant and efficiently metabolized through the PPP, NTD/kanosamine production is repressed; when PPP capacity is limited (as in zwf mutants) or when specific metabolic conditions prevail, derepression of ntdABC enables alternative routing of carbon that simultaneously generates signaling molecules and maintains redox balance [6] [7]. This sophisticated integration of metabolism and signaling represents an important evolutionary adaptation for optimizing fitness in fluctuating environments.
The metabolic interplay between zwf and this compound biosynthesis has significant implications for both industrial biotechnology and antimicrobial development. For industrial enzyme and metabolite production using Bacillus species, deliberate manipulation of the NTD/kanosamine pathway may enhance NADPH availability and thereby increase yields of NADPH-dependent biosynthetic processes [6] [7]. The ability to modulate central carbon metabolism through regulated activation of this pathway offers a novel approach for metabolic engineering strategies aimed at optimizing carbon flux toward desired products [6].
In the medical realm, the essential role of G6PDH in bacterial antioxidant defense and virulence, particularly in pathogens like Salmonella typhimurium, highlights this enzyme as a potential antimicrobial target [2]. The demonstration that zwf mutants show attenuated virulence and increased susceptibility to oxidative and nitrosative stress suggests that inhibitors targeting G6PDH could potentiate host immune defenses against bacterial infections [2]. Additionally, the unique structure and biosynthetic pathway of this compound and NTD may offer opportunities for developing species-specific antimicrobials that disrupt quorum sensing in problematic Gram-positive pathogens [6]. Understanding the complex metabolic networks that maintain bacterial redox balance thus provides multiple avenues for therapeutic intervention.
Metabolic pathway reprogramming in zwf mutants with activated NTD/kanosamine biosynthesis.
Kanosamine (3-amino-3-deoxy-D-glucose) is a natural antibiotic produced by various Bacillus species. It inhibits the growth of a range of plant and human pathogenic fungi, yeasts, and bacteria by targeting a critical early step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for bacterial peptidoglycan and fungal chitin [1] [2].
Mechanism of Action: this compound is actively transported into microbial cells via the glucose transport system. Inside the cell, it is phosphorylated by endogenous kinases to form This compound-6-phosphate (K6P). K6P acts as a potent inhibitor of the enzyme glucosamine-6-phosphate synthase [1]. This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, converting D-fructose-6-phosphate to glucosamine-6-phosphate. Inhibition of this step depletes the intracellular pool of UDP-GlcNAc, thereby disrupting the synthesis of essential cell wall components and leading to cell lysis and death [1]. Studies in Staphylococcus aureus and Candida albicans confirm that this inhibition is competitive with the substrate D-fructose-6-phosphate and non-competitive with the co-substrate L-glutamine [1].
The following protocol outlines the recombinant production of this compound using enzymes from the kab operon of Bacillus cereus UW85, a pathway shared with the ntd operon in Bacillus subtilis [1] [3] [2]. This provides a reliable source of this compound for downstream inhibition assays.
Principle: The pathway involves three enzymes that sequentially convert the common metabolic intermediate D-glucose-6-phosphate to this compound [1] [2]. The workflow is as follows:
Materials & Reagents
Procedure
Kinetic Characterization of Kab Enzymes
The table below summarizes the kinetic parameters of the individual kab enzymes, which is crucial for optimizing in vitro production [1].
Table 1: Functional Kinetics of Kab Enzymes from B. cereus UW85
| Enzyme (EC Number) | Reaction Catalyzed | Preferred Cofactor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| KabC (1.1.1.-) | D-Glucose-6-P → 3-Oxo-D-Glucose-6-P | NADP⁺ | 130 ± 30 | 0.21 ± 0.01 | 1.6 × 10³ |
| KabA (2.6.1.-) | 3-Oxo-D-Glucose-6-P → K6P | PLP / L-Glutamate | 13 ± 3 (3-Oxo-G6P) | 34 ± 3 | 2.6 × 10⁶ |
| KabB (3.1.3.-) | K6P → this compound | - | 1200 ± 200 | 14 ± 1 | 1.2 × 10⁴ |
This protocol details how to assess the antifungal and antibacterial activity of this compound by evaluating its effect on glucosamine-6-phosphate synthase activity and overall cell growth.
Principle: This assay directly measures the inhibition of the target enzyme by monitoring the depletion of D-fructose-6-phosphate in the presence of K6P.
Materials & Reagents
Procedure
% Inhibition = [1 - (Product in Test / Product in Control)] × 100Principle: This standard broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of this compound against target pathogens.
Materials & Reagents
Procedure
Expected Results & Data Table
This compound exhibits broad-spectrum activity. The table below summarizes expected potency based on literature.
Table 2: Expected Antimicrobial Activity of this compound
| Target Organism | Assay Type | Expected MIC / IC₅₀ | Key Experimental Parameter |
|---|---|---|---|
| Fungi (e.g., C. albicans) | Broth Microdilution | 10 - 50 µg/mL | Incubation: 48h, 35°C |
| Bacteria (e.g., S. aureus) | Broth Microdilution | 25 - 100 µg/mL | Incubation: 24h, 35°C |
| Glucosamine-6-P Synthase | Enzyme Inhibition | IC₅₀ ~ 50 µM (K6P) | Competitive vs. Fructose-6-P |
The complete workflow, from gene to functional assay, is visualized below.
This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic produced by various Bacillus species, including Bacillus cereus UW85 and Bacillus subtilis [1] [2]. It exhibits antibiotic activity against various plant-pathogenic oomycetes, fungi, and some bacteria by inhibiting cell wall biosynthesis through competitive inhibition of glucosamine-6-phosphate synthase [2]. This compound also functions as an autoinducer in quorum sensing systems, modulating central carbon metabolism and NADPH production in Bacillus subtilis [3]. Accurate measurement of this compound accumulation in culture supernatants is essential for studying its biological functions, optimizing production yields, and ensuring quality control in pharmaceutical applications.
Several chromatographic techniques have been employed for the analysis of this compound and related aminoglycoside antibiotics. The table below summarizes the primary methods used:
Table 1: Analytical Methods for this compound and Related Aminoglycosides
| Method | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| HPLC with Pulsed Electrochemical Detection (PED) [4] | Separation by reversed-phase or ion-pair chromatography with pulsed electrochemical detection | This compound, tobramycin, and other aminoglycosides | No derivatization required; excellent sensitivity | Requires specialized equipment; alkaline post-column addition needed |
| HPLC with UV/Vis Detection [5] | Pre-column derivatization with UV-absorbing tags followed by reversed-phase separation | Kanamycin, this compound in biological matrices | Widely available equipment; good sensitivity | Time-consuming derivatization; potential interference |
| HPLC-MS/MS [6] | Liquid chromatography coupled with tandem mass spectrometry | Pharmaceutical analysis, complex matrices | High specificity and sensitivity; compound identification | Expensive instrumentation; requires expertise |
| GC-MS [7] | Derivatization to volatile compounds followed by gas chromatography-mass spectrometry | This compound in research settings | High sensitivity; compound identification | Extensive sample preparation; not for thermolabile compounds |
Table 2: Performance Characteristics of Detection Methods
| Detection Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) |
|---|---|---|---|---|---|
| PED [4] | LOQ-60 μg/mL | Not specified | 5 ng | <5% | Close to 100% |
| UV/Vis [5] | Varies with derivatization | Varies with derivatization | Varies with derivatization | 3-10% | 80-120% |
| MS/MS [6] | Wide dynamic range | pg-ng level | pg-ng level | <10% | Matrix-dependent |
| ELSD [4] | Non-linear | Moderate | Moderate | 5-15% | Variable |
Protein precipitation is commonly used to remove interfering proteins from biological samples prior to this compound analysis:
SPE provides superior cleanup and concentration of this compound from complex matrices:
Table 3: Solid-Phase Extraction Methods for this compound
| SPE Cartridge | Type | Conditioning | Loading | Washing | Elution | Applications |
|---|---|---|---|---|---|---|
| Oasis MCX [5] | Mixed-mode cation exchanger | Methanol, then water | Acidic extract (pH<5) | Water, then methanol | Ammonium methanol (1-25%, pH 9.2) | Animal feeds, swine tissue, human serum |
| Oasis HLB [5] | Hydrophilic-lipophilic balanced | Methanol, then water | Aqueous extract | Water, then 5% methanol | Methanol with 2-5% ammonia | Muscle, kidney, liver, honey, milk |
| C18 [5] | Reversed-phase | Methanol, then water | Aqueous extract | Water | Methanol-water mixtures | Soil samples, simple matrices |
The following diagram illustrates the this compound biosynthetic pathway in Bacillus species:
Diagram 1: this compound Biosynthesis and Metabolic Impact (Title: this compound Biosynthesis Pathway)
The complete analytical workflow for this compound quantification is summarized below:
Diagram 2: this compound Analysis Procedure (Title: this compound Analysis Workflow)
This compound accumulation in culture supernatants is influenced by various nutritional factors that researchers should monitor:
These application notes provide comprehensive protocols for reliable quantification of this compound accumulation in culture supernatants. The HPLC-PED method offers excellent sensitivity and specificity without requiring derivatization, making it ideal for monitoring this compound production in bacterial cultures. Understanding the biosynthetic pathway and regulatory factors enables researchers to optimize culture conditions for enhanced this compound yield and study its unique dual role as both an antibiotic and a metabolic modulator.
Kanosamine is a key aminoglycoside antibiotic intermediate and degradation product with significant importance in pharmaceutical and food safety analysis. This deoxystreptamine-containing compound presents substantial analytical challenges due to its high polarity, hydrophilicity, and lack of ultraviolet (UV) chromophores. As a potential impurity in pharmaceutical formulations like tobramycin and kanamycin, accurate quantification of this compound is essential for regulatory compliance and ensuring product safety and efficacy [1]. The absence of a UV-absorbing moiety in its molecular structure necessitates specialized detection strategies or derivatization approaches, making method development particularly complex [2] [1].
The analysis of this compound is further complicated by its presence in complex biological matrices where interference from other compounds can significantly impact accurate quantification. With increasing regulatory scrutiny on antibiotic residues in food products and pharmaceuticals, robust analytical methods for this compound determination have become increasingly important for quality control laboratories [3]. This application note provides comprehensive protocols for sample preparation, chromatographic separation, and detection of this compound across various matrices, addressing the critical need for standardized methodology in this challenging analytical area.
Proper sample preparation is crucial for accurate this compound determination, as complex matrices contain numerous interfering compounds that can compromise analytical results. The selection of appropriate preparation methodology depends primarily on the sample matrix and the required sensitivity.
For biological fluids and tissue homogenates, protein precipitation represents the most straightforward cleanup approach. Acetonitrile has been successfully employed for deproteinization of human plasma samples, providing this compound recovery rates ranging from 92.3% to 100.8% [3]. Alternative precipitants include acidified methanol (final concentration of 0.13-0.14 M HCl), which achieves recovery rates of 91.2-93.4% in human plasma and serum, and trichloroacetic acid (TCA) at 25-40% concentration, delivering recoveries of 93.9-98.4% in human serum and 92% in bovine milk [3]. For challenging matrices like swine and poultry muscle, a combination of 15% TCA precipitation followed by purification with bulk C18 resin has been implemented, though with more variable recovery rates (36.8-67%) [3].
Solid-phase extraction (SPE) provides superior cleanup for complex samples and is particularly valuable for trace analysis. The selection of SPE sorbent depends on the specific matrix and analytical requirements:
Table 1: SPE Sorbents for this compound Extraction
| Sorbent Type | Mechanism | Applications | Recovery Range |
|---|---|---|---|
| ODS-C18 | Reversed-phase | Soil samples | 72.3-92.5% |
| Oasis HLB | Hydrophilic-lipophilic balance | Muscle, kidney, liver, honey, milk | 71-104% |
| Oasis MCX | Mixed-mode cation exchange | Animal feeds, swine tissue, human serum | 80.7-106% |
The MCX cartridge, containing a mixed-mode reversed-phase strong cation exchanger, is particularly effective for this compound extraction due to the compound's weak alkaline nature (pKa ≈ 7.2). At pH values lower than 5, this compound becomes positively charged and is effectively retained on the cation exchange cartridge, while elution occurs at pH higher than 9.0 where the compound is neutralized [3]. For optimal recovery with MCX cartridges, samples should be acidified with 0.1 M HCl, 10% TCA, or 9% formic acid prior to loading, with elution typically performed using ammonium methanol solution (1-25%, pH 9.2) [3].
Liquid-liquid extraction (LLE) represents an alternative approach for this compound extraction, with recent advancements improving its efficiency. The dispersive liquid-liquid microextraction based on solidification of floating organic droplet (DLLME-SFO) technique has shown particular promise, utilizing dodecanol as extraction solvent and ethanol as dispersive solvent [3]. This method significantly reduces organic solvent consumption while providing high enrichment factors, with recovery rates of 91.3-102.7% for wastewater and 90.3-107.7% for soil samples. The linearity range for this technique is 0.5-500 ng/mL, with a limit of detection (LOD) of 0.012 ng/mL and limit of quantitation (LOQ) of 0.05 ng/mL [3].
The analytical determination of this compound requires specialized chromatographic approaches to address its high polarity and lack of chromophore. The following section details optimized configurations for reliable this compound quantification.
Effective separation of this compound necessitates specific chromatographic conditions to address its polar nature:
Table 2: HPLC Conditions for this compound Analysis
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column Type | ZIC-HILIC (150 mm × 4.6 mm, 5 μm) | C18 with ion-pairing |
| Mobile Phase | 60% acetonitrile, 40% ammonium acetate (85 mM) | Varying acetate concentrations (80-100 mM) |
| Flow Rate | 0.3 mL/min | 0.4-0.5 mL/min |
| Column Temperature | 40°C | 25°C |
| Injection Volume | 5 μL | - |
The use of zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) columns has demonstrated excellent performance for polar compounds like this compound, providing sufficient retention and separation from interfering compounds [4]. For reversed-phase approaches, the addition of ion-pairing reagents such as sodium octanesulfonate (1 g/L) or heptafluorobutyric acid is necessary to improve retention [5] [1]. A typical mobile phase for reversed-phase analysis may contain sodium sulfate (35 g/L), sodium octanesulfonic acid (1 g/L), tetrahydrofuran (14 mL/L), and 0.2 M phosphate buffer pH 3.0 (50 mL/L) [5].
Due to the absence of a UV chromophore in this compound, conventional UV detection is not feasible without derivatization. Several detection approaches have been successfully implemented:
Pulsed Electrochemical Detection (PED) provides direct detection capability without derivatization and has been successfully applied to related aminoglycosides [5]. This detection method is particularly valuable for purity determination of this compound in bulk and pharmaceutical formulations, with demonstrated linearity in the range of LOQ-60 μg/mL and correlation coefficients of 0.998 [5].
Evaporative Light Scattering Detection (ELSD) offers another derivatization-free approach, functioning as a mass-dependent detector that is compatible with a wide range of mobile phase additives [1]. Methods employing ELSD have demonstrated excellent reproducibility with relative standard deviations below 4% and recovery rates close to 100% [4].
Mass Spectrometric Detection provides superior sensitivity and selectivity, particularly for complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables confirmation of this compound identity through characteristic fragmentation patterns while achieving detection limits in the low nanogram-per-milliliter range [3].
Derivatization Approaches enable UV or fluorescence detection through pre-column reaction with appropriate reagents. Common derivatization protocols employ 2-amino benzamide (AB) with 2-picoline borane (PB) or 2-amino pyrazine (AP) with dimethylamino borane (DMAB) [6]. These reactions typically proceed at 40°C and can be completed within 30-75 minutes, providing detectable derivatives with limits of detection at nanomolar levels [6].
Rigorous method validation is essential to establish the reliability, accuracy, and reproducibility of this compound HPLC methods for regulatory compliance and quality control applications. The following validation parameters should be assessed according to ICH Q2(R1) guidelines [7].
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity and Range | Minimum 5 concentrations | R² ≥ 0.99 |
| Precision (Repeatability) | 6 replicate injections | %RSD < 2% |
| Accuracy (Recovery) | Spiked samples at 3 levels | 98-102% recovery |
| Specificity | Resolution from impurities | Baseline separation |
| LOD/LOQ | Signal-to-noise ratio | LOD: S/N ≥ 3, LOQ: S/N ≥ 10 |
| Robustness | Deliberate parameter variations | %RSD < 2% |
Method validation should demonstrate that the analytical procedure is suitable for its intended purpose, with particular emphasis on specificity to separate this compound from structurally similar compounds like other aminoglycosides [7]. For impurity methods, peak purity assessment using photodiode array detection or mass spectrometry is essential to verify that this compound peaks are free from co-eluting impurities [8] [9]. Robustness testing should evaluate the method's resilience to small variations in critical parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) [7].
Even with optimized methods, analysts may encounter challenges during this compound analysis. This section addresses common issues and provides practical solutions.
The verification of peak purity is especially critical for this compound determination in impurity methods, where co-elution can lead to inaccurate quantification. Photodiode array (PDA) detection is the most common tool for evaluating peak purity, measuring UV absorbance across a peak to identify spectral variations that may indicate co-elution [8]. Commercial software typically calculates metrics such as purity angle and purity threshold, but these values should never be used alone—manual review of spectral plots is essential [8] [9].
For more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) detects co-elution based on mass differences rather than UV absorbance, providing superior capability for identifying low-level contaminants [8]. When interpreting purity data, analysts should be aware that different software platforms may calculate purity differently, emphasizing the need for cross-validation and manual spectral examination [8].
Poor Peak Resolution: This frequently results from inappropriate column selection or mobile phase composition. Solution: Adjust pH, optimize gradient profile, or switch to columns with different selectivity such as HILIC for polar compounds [7].
High %RSD in Precision Tests: Often caused by injector issues or inconsistent sample preparation. Solution: Verify autosampler performance, ensure pipetting accuracy, and confirm proper instrument calibration [7].
Retention Time Shifts: Typically related to column aging or mobile phase inconsistencies. Solution: Implement regular column conditioning and standardized mobile phase preparation protocols [7].
Baseline Noise in Purity Assessment: May result from inappropriate spectral parameters. Solution: Optimize scan range (e.g., 210-400 nm instead of 190-400 nm) to reduce low-wavelength noise that can distort purity calculations [8].
The accurate determination of this compound by HPLC presents unique challenges due to its high polarity and lack of chromophore, necessitating specialized approaches throughout the analytical process. This application note provides comprehensive methodologies addressing these challenges, from sample preparation to final detection. The presented protocols demonstrate that through appropriate sample cleanup, chromatographic separation, and detection strategy selection, reliable this compound quantification is achievable across various matrices with the precision, accuracy, and sensitivity required for pharmaceutical quality control and food safety applications. By implementing these optimized methods and adhering to proper validation protocols, laboratories can establish robust this compound analysis capabilities to meet their specific research or regulatory needs.
The following diagram illustrates the complete analytical workflow for this compound determination by HPLC, from sample preparation to data analysis:
This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic with demonstrated antifungal and antibacterial activity against significant plant pathogens and human pathogens like Candida albicans. This specialized metabolite is produced by various Bacillus species, most notably Bacillus cereus UW85, which has been extensively studied for its plant disease-suppressive capabilities. This compound serves as both a standalone antibiotic and a key component in complex antibiotics such as kanamycin, highlighting its importance in pharmaceutical development. The discovery that This compound accumulation can be significantly enhanced through specific cultivation parameters, particularly ferric iron supplementation, provides researchers with a viable strategy to increase titers for both research and potential commercial applications.
The antibiotic spectrum of this compound is particularly notable against plant-pathogenic oomycetes, with moderate activity against certain fungi and limited activity against bacteria. Research has shown that this compound inhibits Candida albicans by exploiting the glucose transport system to enter cells, where it becomes phosphorylated to this compound-6-phosphate, subsequently inhibiting glucosamine-6-phosphate synthetase (G6PS). This inhibition disrupts the production of UDP-N-acetylglucosamine, a crucial precursor for peptidoglycan synthesis, leading to septum deformation and cell agglutination in target organisms [1]. The unique mode of action and structural properties make this compound an attractive target for antimicrobial development programs.
Table 1: Known this compound-Producing Microorganisms and Key Characteristics
| Producer Organism | Optimal Yield Reported | Primary Targets | Genetic Basis |
|---|---|---|---|
| Bacillus cereus UW85 | Enhanced with Fe³⁺ | Oomycetes, Fungi | kabABC genes |
| Bacillus subtilis | Not reported | Fungi, Bacteria | ntdABC genes |
| Deep-sea Bacillus sp. | Not reported | Bacteria | Not characterized |
| Streptomyces spp. | Varies by strain | Broad-spectrum | Pathway unknown |
The addition of ferric iron to culture media has been demonstrated to significantly enhance this compound accumulation in B. cereus UW85. Initial research indicated that maximum antibiotic accumulation coincides with the sporulation phase of the bacterial life cycle, suggesting a developmental regulation that links secondary metabolism with cellular differentiation. When ferric iron is supplemented to rich medium, it serves as a critical cofactor or regulatory signal that boosts the flux through the this compound biosynthetic pathway. Conversely, the addition of phosphate to rich medium suppresses this compound accumulation, indicating a carefully balanced nutritional regulation where iron and phosphate act in opposition to modulate production levels [2].
Perhaps the most dramatic enhancement effect comes from the combination of ferric iron with plant-derived signals. Research has demonstrated that when alfalfa seedling exudate is added to minimal medium, this compound accumulation is enhanced by more than 300% compared to standard conditions [2]. This remarkable synergistic effect suggests that in its natural ecological context, B. cereus UW85 has evolved to respond to plant signals by increasing antibiotic production, potentially as a protective mechanism for its plant host. This plant-microbe interaction provides a powerful optimization strategy for laboratory production, where simulated plant exudates or known plant signaling molecules could be applied to dramatically increase yields.
Table 2: Factors Affecting this compound Production in B. cereus UW85
| Factor | Effect | Optimal Condition | Mechanistic Basis |
|---|---|---|---|
| Ferric Iron | Enhanced accumulation | Supplement to rich medium | Cofactor/regulatory signal for biosynthesis enzymes |
| Phosphate | Suppressed accumulation | Avoid excess in production medium | Unknown repression mechanism |
| Alfalfa Exudate | >300% enhancement | Add to minimal medium | Plant-microbe signaling interaction |
| Culture Phase | Maximum at sporulation | Harvest during sporulation phase | Developmental regulation |
| Genetic Basis | kabABC genes | Native expression in UW85 | Three-step pathway from glucose-6-phosphate |
The precise molecular mechanism through which ferric iron enhances this compound production is not fully elucidated, but several compelling hypotheses exist based on current research. Ferric iron may serve as an essential cofactor for one or more enzymes in the biosynthetic pathway, potentially including KabC, the dehydrogenase that catalyzes the first step in the pathway. As a redox-active metal, iron could facilitate the oxidation reaction catalyzed by KabC, though it's noteworthy that this enzyme has been shown to be NADP-dependent rather than directly iron-dependent [3]. Alternatively, iron may function at the regulatory level, potentially influencing the expression of the kabABC gene cluster or activating transcriptional regulators that control this compound biosynthesis.
Another plausible mechanism involves iron's role in cellular metabolism more broadly. Iron is an essential component of numerous metabolic enzymes, including those in the respiratory chain, and may indirectly enhance this compound production by boosting overall cellular energy levels or precursor availability. The observation that iron enhancement is most pronounced in the presence of plant signals suggests a potential intersection between iron sensing and plant signal transduction pathways, possibly through a common regulator that coordinates antibiotic production with environmental conditions. Further research is needed to precisely delineate how iron availability modulates the flux through this specialized metabolic pathway.
Medium Formulation for this compound production requires careful attention to component selection and concentrations. The following formulations have been empirically demonstrated to support robust this compound production in B. cereus UW85:
Alfalfa Seedling Exudate Preparation: Surface-sterilize alfalfa seeds (10 g) and germinate on sterile moist filter paper in the dark at 25°C for 5 days. Collect seedlings and immerse in sterile distilled water (100 mL) for 24 hours at 25°C. Filter the water through a 0.22 μm membrane and use immediately or store at -20°C for up to 30 days.
Inoculum Development: Transfer a single colony of B. cereus UW85 from a fresh agar plate to seed medium (50 mL in a 250 mL baffled flask). Incubate at 28°C with shaking at 200 rpm for 24 hours until turbid (OD₆₀₀ ≈ 2.0). Use this seed culture to inoculate production media at 2% (v/v) inoculation density.
Prepare production media (500 mL in 2 L baffled flasks) according to formulations above, with the following experimental conditions:
Inoculate each flask with 10 mL of seed culture (2% v/v inoculation).
Incubate at 28°C with shaking at 200 rpm for 72 hours. Monitor culture growth by measuring OD₆₀₀ every 12 hours.
Harvest cultures at 60-72 hours, coinciding with early sporulation phase, when this compound accumulation is maximal.
Separate cells from supernatant by centrifugation at 8,000 × g for 15 minutes at 4°C.
Collect supernatant and process immediately for this compound quantification or store at -20°C for later analysis.
Critical Parameters:
Sample Preparation and Cleanup:
HPLC Quantification Method:
Alternative TLC Method for Rapid Screening:
The enzymatic pathway for this compound biosynthesis in B. cereus UW85 consists of three principal enzymes encoded by the kabABC genes. Functional characterization of these enzymes provides insights for further metabolic engineering strategies:
KabC (Glucose-6-phosphate 3-dehydrogenase):
KabA (this compound-6-phosphate aminotransferase):
KabB (this compound-6-phosphate phosphatase):
Diagram 1: The this compound biosynthetic pathway in B. cereus UW85 showing the three enzymatic steps catalyzed by KabC, KabA, and KabB, along with proposed iron enhancement mechanisms. The pathway converts glucose-6-phosphate to this compound through an unstable 3-keto intermediate, with KabC identified as the rate-limiting enzyme. Ferric iron and plant exudates synergistically enhance production by over 300%.
Low this compound Yields: Ensure culture is harvested during sporulation phase (typically 60-72 hours). Verify iron supplement is fresh and properly filter-sterilized. Check that phosphate concentrations do not exceed optimal levels.
Inconsistent Results Between Batches: Standardize alfalfa exudate preparation using seeds from the same source lot. Maintain consistent aeration through proper flask sizing and shaking speed. Prepare all media components fresh rather than from long-term storage.
Poor Cell Growth: Verify viability of seed culture by plating dilutions. Check for contamination through Gram staining and plating on selective media. Ensure temperature control within ±1°C of optimal 28°C.
Analytical Challenges: Include internal standards in HPLC analysis to account for retention time shifts. Confirm this compound identity through LC-MS when possible, using characteristic m/z of 164 [M+H]⁺.
Metabolic Engineering Approaches:
Fermentation Scale-up Considerations:
The enhanced production protocol for this compound enables more efficient preparation of this compound for various pharmaceutical applications. As an aminosugar antibiotic, this compound shows particular promise for development against fungal pathogens, with its unique mechanism of action potentially overcoming resistance to existing antifungal classes. The detailed understanding of its biosynthesis and regulation allows for semi-synthetic modification to create analogs with improved pharmacological properties, such as enhanced stability, reduced toxicity, or expanded spectrum of activity.
In agricultural applications, the combination of this compound production with plant growth-promoting rhizobacteria (PGPR) offers sustainable alternatives to chemical pesticides. The finding that plant exudates stimulate production provides a natural mechanism to enhance efficacy in field applications. Further research directions should focus on identifying the specific components in alfalfa exudate responsible for induction, engineering high-producing strains through metabolic engineering, and conducting structure-activity relationship studies to optimize antibiotic properties for specific applications.
Kanosamine is an aminosugar antibiotic, and in Bacillus cereus UW85, its biosynthesis from glucose 6-phosphate involves a three-step pathway catalyzed by the enzymes KabC, KabA, and KabB [1]. The first step, catalyzed by KabC, is the oxidation of glucose 6-phosphate at carbon-3, creating an unstable 3-keto intermediate. This is followed by a transamination reaction catalyzed by KabA, and finally a dephosphorylation by KabB to yield this compound [1]. The following diagram illustrates this pathway and a general assay workflow.
The fundamental principle of spectrophotometry is the measurement of light absorbed by a substance in solution, which is described by the Beer-Lambert Law. This law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length (l) of the sample cell, and the molar absorptivity (ε) of the species [2]. The relationship is expressed as: A = ε * c * l
To quantify an analyte, a calibration curve is established by measuring the absorbance of standard solutions with known concentrations. The absorbance of the unknown sample is then compared to this curve to determine its concentration [2].
Since this compound is an aminosugar, its quantification can be achieved by reacting its primary amino group with specific reagents to form a colored complex. The table below summarizes potential reagent classes suitable for this purpose, based on general spectrophotometric principles in pharmaceutical analysis [2].
| Reagent Class | Principle | Example Reagents | Considerations for this compound |
|---|---|---|---|
| Diazotization Reagents | Converts primary amines to diazonium salts, which couple to form colored azo compounds. | Sodium nitrite + Acid, N-(1-naphthyl)ethylenediamine [2] | Highly sensitive for drugs with primary aromatic amines; may require adaptation for aliphatic amines like this compound. |
| Complexing Agents | Forms stable, colored complexes with the analyte. | Ninhydrin (for amino acids/peptides), Ferric chloride (for phenols) [2] | Ninhydrin could be explored as it reacts with amino groups. Specific complexing agents for aminosugars may need development. |
| Oxidizing Agents | Oxidizes the analyte, producing a product with different absorbance properties. | Potassium permanganate, Ceric ammonium sulfate [2] | Useful if oxidation of this compound produces a chromophore. Requires investigation of reaction products and specificity. |
This protocol outlines a general approach based on the use of a diazotization-coupled reaction, a common method for compounds with amino groups.
1. Scope This method is intended for the quantification of this compound in purified samples or fermentation broths after appropriate clarification and dilution.
2. Principle this compound, containing a primary aliphatic amino group, can be derivatized using a diazotization-coupling reaction to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the this compound concentration.
3. Reagents and Materials
4. Equipment
5. Experimental Procedure
6. Optimization Notes
For a robust assay, the following parameters must be established and validated:
| Parameter | Description | Acceptance Criteria (Example) |
|---|---|---|
| Linearity & Range | The concentration range over which the assay provides accurate results. | Correlation coefficient (R²) > 0.995. |
| Limit of Detection (LOD) | The lowest amount of this compound that can be detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount that can be quantified with acceptable accuracy. | Signal-to-noise ratio ≥ 10; ±20% accuracy. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 98-102% from spiked samples. |
| Precision | Repeatability of the measurements (within-day and between-day). | Relative Standard Deviation (RSD) < 2%. |
I hope this detailed framework provides a solid foundation for your work on developing a this compound assay. The success of this method will depend heavily on experimental optimization and validation within your specific laboratory context.
Kanosamine is a key component of the important antibiotic kanamycin. Its integration into the final antibiotic structure involves specific glycosyltransferases that catalyze the attachment of sugar moieties. The table below summarizes the relevant enzymes identified in the kanamycin biosynthetic gene cluster (kan cluster) from Streptomyces kanamyceticus [1] [2].
| Enzyme | Function in Biosynthesis | Substrate Specificity Notes |
|---|---|---|
| KanM1 | UDP-GlcNAc:2-deoxy-scyllo-inosose (2-DOI) N-acetylglucosaminyltransferase; catalyzes the first glycosylation step [1]. | Reported to have weak activity with alternative donors like TDP-glucose or GDP-mannose, but its primary in vivo role is specific to UDP-GlcNAc [1]. |
| KanM2 | UDP-glucose:paromamine glucosyltransferase; catalyzes the second glycosylation step [1]. | Shows specificity for UDP-glucose as the sugar donor and paromamine as the acceptor, producing 3"-deamino-3"-hydroxykanamycin C [1]. |
| KanJ | Kanamycin B dioxygenase; not a GT, but a modifying enzyme. Catalyzes the oxidative deamination of kanamycin B to 2'-oxo-kanamycin B [2]. | Has a broad substrate range; accepts various aminoglycosides (e.g., kanamycin B, ribostamycin, neamine). Specificity is determined by H-bond interactions with conserved residues (Asp134, Cys150) [2]. |
This protocol outlines a method to characterize the substrate specificity of a glycosyltransferase, such as KanM2, using a coupled enzymatic reaction. The general workflow is as follows, with detailed steps provided in the subsequent section:
Reaction Setup: For a large-scale reaction (e.g., 10 mL total volume), combine the following in HEPES buffer:
Incubation: Incubate the reaction mixture at 28°C for 24 hours [1]. For higher conversion yields, the reaction can be repeated with fresh enzyme and donor.
Reaction Termination: Stop the reaction by heat inactivation or another suitable method.
Product Isolation and Analysis:
Understanding the genetic basis of this compound production is crucial for strain selection and metabolic engineering. The primary pathway originates from glucose-6-phosphate.
Diagram Title: this compound Biosynthesis Pathway and Regulation in Bacillus
The diagram shows that the key enzymes for this compound biosynthesis are encoded by the kabABC operon in Bacillus cereus or the highly similar ntdABC operon in Bacillus subtilis [1]. The pathway is regulated by NtdR, a transcriptional activator, and GlcP, a proposed glucose sensor that represses the operon [2].
You can increase this compound yield through both genetic and process engineering. The table below summarizes the key factors identified in research.
| Optimization Factor | Impact on this compound Yield | Proposed Action / Condition |
|---|---|---|
| Genetic Strain | Different Bacillus species have varying potential [3]. | Use high-yield strains (e.g., B. cereus UW85, B. subtilis AMFE023/7) or engineer strains by overexpressing the kab/ntd operon [1]. |
| Carbon & Energy | The pathway starts from Glucose-6-Phosphate [1]. | Ensure adequate glucose; consider cofactor engineering for NADP+ [1]. |
| Phosphate Level | High phosphate can suppress antibiotic accumulation [4]. | Limit phosphate in the fermentation medium [4]. |
| Iron Availability | Enhanced yield with iron addition [4]. | Add ferric iron to the culture medium [4]. |
| Culture Additives | Alfalfa exudate boosted yield over 300% [4]. | Test plant-derived additives or other natural inducers. |
A critical finding is that activating the NTD/kanosamine biosynthetic pathway in B. subtilis leads to an increase in the intracellular NADPH pool [2]. This suggests that ensuring a robust NADPH supply is a key metabolic strategy for improving yield.
Here are answers to specific problems you might encounter during your experiments.
Q1: Our this compound yield is low despite high cell density. What could be the issue? A1: This is often related to repression of the biosynthetic operon or inadequate precursor flux.
glcP is deleted or inactivated to derepress the ntdABC operon [2].Q2: How can we genetically engineer a Bacillus strain for higher this compound production? A2: The primary strategy is to manipulate the expression of the biosynthetic operon and its regulators.
kabABC (in B. cereus) or ntdABC (in B. subtilis) operon under a strong, constitutive promoter [1].glcP: This is a highly effective step to derepress the pathway and leads to this compound overproduction [2].ntdR: Overexpressing the transcriptional activator NtdR can further enhance operon expression [2].Q3: What are the key analytical methods to confirm and quantify this compound? A3: You will need a combination of microbiological and chromatographic methods.
The following Graphviz diagram outlines a logical workflow for designing your optimization experiments.
Diagram Title: this compound Yield Optimization Workflow
The core issue is that the accumulation of kanosamine is highly sensitive to phosphate levels in the growth medium.
ntdABC in B. subtilis, kabABC in B. cereus) is subject to complex regulation, including repression by a component of glucose metabolism [2] [3]. High phosphate is part of the cellular metabolic status that leads to this repression.The following diagram illustrates the core regulatory mechanism that leads to phosphate suppression.
Here are specific strategies to overcome phosphate suppression, based on experimental findings.
You can employ several practical methods to promote this compound accumulation despite the presence of phosphate.
| Method | Implementation | Effect & Key Findings |
|---|---|---|
| Use Iron Supplementation | Add ferric iron to the rich growth medium [1]. | Enhanced this compound accumulation in B. cereus UW85 [1]. |
| Use Alfalfa Seedling Exudate | Add exudate from alfalfa seedlings to a minimal medium [1]. | Boosted this compound accumulation by over 300% in B. cereus UW85 [1]. |
| Genetic Strain Manipulation | Target genes like glcP (a putative glucose sensor/transporter) to deregulate the biosynthetic pathway [2]. |
Disruption of glcP leads to derepression of the ntdABC operon, causing NTD/kanosamine overproduction [2]. |
The methodologies from the literature can be adapted into a general protocol.
glcP disruption) for derepressed production [1] [2].For a deeper intervention, you can manipulate the central carbon metabolism based on the link between the NTD/kanosamine pathway and NADPH production.
glcP disruption) causes a significant accumulation of tricarboxylic acid (TCA) cycle intermediates. This leads to an increase in the intracellular NADPH pool via the malic enzyme (YtsJ), which converts malate to pyruvate and generates NADPH [2].The relationship between these pathways is summarized below.
Q: What is kanosamine and why is its stability in solution a concern? A: this compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic. Its stability is crucial for both its own efficacy and as a component of more complex antibiotics like kanamycin [1] [2]. Instability can lead to loss of potency and the formation of unknown degradation products, complicating research and drug development.
Q: What are the primary factors that affect this compound stability? A: this compound is derived from glucose-6-phosphate via a biosynthetic pathway that includes an unstable 3-keto intermediate [1]. This suggests the molecule may have inherent sensitivity in solution. Key factors to control include:
Accurately tracking this compound concentration and purity is essential for any stability study. The table below summarizes common High Performance Liquid Chromatography (HPLC) detection methods used for similar aminoglycosides, which can be adapted for this compound.
| Detection Method | Principle | Key Strengths | Key Weaknesses / Considerations |
|---|---|---|---|
| Pulsed Electrochemical Detection (PED) | Electrochemical detection of compounds [4] [3] | Highly sensitive for underivatized aminoglycosides; suitable for impurity profiling [3] | Requires specialized equipment; can be complex to maintain [4] |
| Evaporative Light Scattering Detection (ELSD) | Mass-based detection via light scattering of non-volatile particles [4] [3] | A universal detector; does not require chromophores [3] | Less sensitive than PED or MS; may show spikes with certain ion-pair reagents [3] |
| Mass Spectrometry (MS) | High-sensitivity mass-based detection and identification [4] | Provides structural identity; very high sensitivity and selectivity [4] | Expensive instrumentation; requires expert operation [4] |
| Fluorescence Detection | Detection after derivatization with a fluorescent tag [4] [3] | High sensitivity for derivatized compounds [4] | Requires extra derivatization steps; unstable or incomplete products are a risk [3] |
Issue 1: Low or Inconsistent Recovery Rates During Sample Preparation
Issue 2: Poor Chromatographic Results (Peak Tailing, Low Resolution)
Issue 3: Suspected Degradation During Storage
The following diagram outlines a logical workflow for designing a this compound stability study, from sample preparation to data analysis.
Q: Can I use UV detection for direct analysis of this compound? A: It is unlikely. This compound, like tobramycin and other aminoglycosides, lacks a strong UV chromophore [3]. Therefore, methods like ELSD, PED, MS, or pre-column derivatization coupled with fluorescence/UV detection are necessary.
Q: What is a suitable starting point for an HPLC method for this compound? A: You can adapt methods used for tobramycin or kanamycin. A robust starting point is:
Q: How can I confirm that a peak in my chromatogram is a degradation product and not an impurity? A: This requires a forced degradation study. Expose your this compound standard to stress conditions (e.g., acid, base, heat, oxidants) and compare the chromatographic profiles. An increase in a peak area under stress conditions indicates it is a degradation product. Mass spectrometry can definitively identify the structure of these products [3].
The primary mechanism by which activation of the neotrehalosadiamine (NTD)/kanosamine biosynthetic pathway increases the intracellular NADPH pool is through a metabolic rewiring that redirects carbon flux and stimulates NADPH-generating reactions [1].
The pathway branches off from glucose-6-phosphate (G6P). When the NTD/kanosamine pathway is stimulated, it consumes G6P. This activity appears to trigger a compensatory accumulation of tricarboxylic acid (TCA) cycle intermediates, particularly malate [1]. The accumulated malate can then be converted to pyruvate by the major malic enzyme, YtsJ, in a reaction that simultaneously generates NADPH [1]. Therefore, de novo NTD/kanosamine biosynthesis indirectly leads to an increase in the NADPH pool via this malate-driven mechanism.
The following table summarizes the critical experimental evidence that supports the link between the kanosamine pathway and NADPH levels.
| Experimental Model / Finding | Observation | Interpretation / Significance |
|---|---|---|
| Bacillus subtilis zwf mutant [1] | Mutant lacking primary NADPH pathway (PP) shows inoculum-dependent growth defect. | Highlights the critical role of NADPH for growth and provides a model system to test bypass pathways. |
| Genetic Suppression (zwf glcP mutant) [1] | Growth defect suppressed by glcP disruption, which upregulates NTD/kanosamine biosynthesis. | Demonstrates that activating the this compound pathway can compensate for a major NADPH generation deficit. |
| Metabolome Analysis [1] | NTD/kanosamine activation caused significant accumulation of TCA cycle intermediates and NADPH. | Provides direct biochemical evidence for the metabolic rewiring and the increase in NADPH pool. |
| Malate Supplementation [1] | zwf mutant grew in malate-supplemented medium. | Confirms that an external source of a TCA intermediate can bypass the NADPH shortage, supporting the proposed malate-enzyme mechanism. |
| NADPH Pool Correlation [1] | Artificial induction of glcP reduced NADPH pool; ntdABC expression level correlated with NADPH pool. | Establishes a direct, tunable relationship between the activity of the this compound operon and intracellular NADPH levels. |
The foundational research used a combination of genetic, microbiological, and metabolomic approaches. Below is a generalized protocol based on these methods.
1. Bacterial Strains and Growth Conditions:
2. Activating the this compound Pathway:
3. Monitoring the Outcome:
Problem: No growth suppression is observed in the zwf glcP double mutant.
Problem: The increase in NADPH is inconsistent or minimal.
Problem: Need to monitor NADPH dynamics in real-time.
The following diagram illustrates the logical workflow and key metabolic relationships for experimentally demonstrating this mechanism.
Q: What is the proposed link between malate and kanosamine biosynthesis?
Q: A zwf mutant in my Bacillus subtilis strain shows inoculum-dependent growth defects. Could this compound biosynthesis be involved?
Q: What is the confirmed biosynthetic pathway for this compound?
Problem: Inoculum-dependent growth defect in a B. subtilis zwf mutant.
Problem: Low yield of this compound in a production strain.
The table below summarizes critical experimental findings from the search results.
| Observation | Strain / System | Key Quantitative Insight | Source |
|---|---|---|---|
| Growth Rescue of zwf mutant | B. subtilis zwf mutant | Growth defect at 0.5-1% inoculum; rescued in zwf glcP double mutant at 1% inoculum. | [1] |
| Metabolic Effect of Pathway Activation | B. subtilis glcP mutant | Stimulation of NTD/kanosamine biosynthesis caused significant accumulation of TCA cycle intermediates and NADPH. | [1] |
| Autoinducer Sensitivity | B. subtilis reporter strain | Both NTD and this compound activated the ntdABC promoter at extracellular concentrations of 0.3 μM or higher. | [1] |
The following diagram illustrates the confirmed three-step pathway for this compound biosynthesis and its connection to central metabolism and NADPH regeneration, based on the characterized function of the NtdABC (or KabABC) enzymes [2] [3] [5].
Here is a detailed methodology to experimentally test the effect of malate supplementation on this compound production and NADPH levels.
1. Bacterial Strains and Growth Conditions
2. Monitoring Growth and Sampling
3. Metabolome and NADPH Analysis
4. This compound Yield Measurement
Q1: Why is the sporulation phase critical for kanosamine production, and how is it regulated? this compound accumulation is closely tied to the sporulation phase. In Bacillus cereus UW85, maximum antibiotic accumulation in culture supernatants coincides with sporulation [1]. Production is influenced by key environmental factors and metabolic pathways:
ntdABC) through the transcriptional activator NtdR in a cell-density-dependent manner (quorum sensing) [2].Q2: My this compound yields are low and inconsistent. What are the key parameters to check? Low yields are often due to suboptimal conditions for the metabolic pathways involved. The table below summarizes critical parameters and their effects:
| Parameter | Effect on Production | Optimal Condition / Action |
|---|---|---|
| Inoculum Dose | Influences cell density and autoinduction; low dose can cause growth defects in certain mutants [2]. | Optimize for specific strain and medium; typically 1-2% (vol/vol) [2]. |
| Phosphate Level | High levels suppress this compound accumulation [1]. | Use phosphate-limited media or carefully control concentration. |
| Iron (Ferric) | Enhances this compound accumulation [1]. | Supplement rich medium with ferric iron. |
| Carbon Source (Glucose) | Has dual role: provides substrate (G6P) but also represses ntdABC via GlcP sensor [2]. |
Ensure glucose availability while considering regulatory effects of uptake. |
| NADPH Pool | A major output of the pathway; low NADPH can limit related metabolic processes [2]. | Monitor metabolome; supplementing with malate can help boost NADPH in some mutants [2]. |
Q3: How does the this compound biosynthesis pathway function, and what are the key enzymes? this compound is synthesized from glucose-6-phosphate in a three-step pathway. The enzymes and their functions are outlined in the table below [3]:
| Step | Enzyme | Function | Key Feature |
|---|---|---|---|
| 1 | KabC / (NtdC) | Glucose-6-phosphate dehydrogenase | Oxidizes G6P to 3-oxo-glucose-6-phosphate (3oG6P). NADP+-dependent. |
| 2 | KabA / (NtdA) | PLP-dependent aminotransferase | Transaminates 3oG6P to this compound-6-phosphate (K6P) using L-glutamate. |
| 3 | KabB / (NtdB) | Phosphatase | Dephosphorylates K6P to yield the final product, this compound. |
The following diagram illustrates the this compound biosynthesis pathway and its key regulatory interactions:
Q4: What is a standard protocol to optimize and monitor this compound production in a Bacillus culture? Here is a generalized experimental workflow based on the cited research. You may need to adapt it for your specific strain (e.g., B. subtilis or B. cereus).
Experimental Workflow for this compound Production Optimization
The following diagram outlines the key stages of the optimization protocol:
Detailed Methodologies:
Strain and Culture Conditions:
ntdABC operon.Optimization during Sporulation/Production Phase:
zwf mutant [2].Analytical Techniques:
ntdABC or kabABC) using reverse-transcription quantitative PCR (RT-qPCR) [2].ntdABC operon, and its disruption can lead to overproduction [2].
The most concrete data available pertains to the solubility of this compound hydrochloride in specific solvents, which is crucial for planning experiments. The following table summarizes the findings from a commercial biochemical supplier [1].
| Solvent | Concentration Achieved | Notes |
|---|---|---|
| DMSO | 25 mg/mL (115.94 mM) | Requires ultrasonic disruption and warming; hygroscopic DMSO has a significant impact on solubility. |
| DMF | 25 mg/mL (115.94 mM) | Requires ultrasonic disruption and warming. |
Based on general principles of handling poorly soluble compounds and the specific data above, here are some potential FAQs and guidance for your support center.
FAQ 1: What is the best solvent to dissolve this compound hydrochloride for my biological assays? For in vitro studies, DMF is a recommended solvent for preparing a stock solution of this compound hydrochloride at a concentration of 25 mg/mL. The supplier's data indicates that this requires ultrasonic disruption and warming to achieve full dissolution [1]. If using DMSO, it is critical to use a newly opened, dry batch as its hygroscopic nature can significantly impact solubility.
FAQ 2: The compound won't dissolve. What should I check first?
FAQ 3: Are there other strategies to enhance solubility for formulation? While not tested specifically for this compound, common techniques for poorly water-soluble drugs can be explored [2]. These include:
When faced with solubility issues, a systematic approach to troubleshooting and method selection is key. The diagram below outlines a logical workflow you can adapt for your guides.
A significant challenge you will encounter is the scarcity of peer-reviewed, detailed solubility studies on this compound hydrochloride. The most specific data comes from a commercial supplier's documentation [1]. To build comprehensive guides, you may need to:
Understanding the biosynthetic route in your production strain is the first critical step. Kanosamine is produced via two distinct pathways, and the choice of strain dictates the engineering strategy. The table below summarizes the two confirmed pathways.
| Pathway Name | Organism Examples | Starting Substrate | Key Enzymes/Gene Cluster | Primary Function/Note |
|---|---|---|---|---|
| This compound Biosynthesis I [1] | Amycolatopsis mediterranei, Bacillus pumilus | UDP-glucose [1] | RifL, RifK, RifM (or homologs) [1] | Often produces this compound as an intermediate for more complex antibiotics like rifamycin [1]. |
| This compound Biosynthesis II [2] | Bacillus subtilis, Bacillus cereus UW85 [3] [2] | Glucose-6-Phosphate (G6P) [4] [2] | NtdCAB (in B. subtilis) or KabCAB (in B. cereus) [3] | Produces this compound as an end-product with antibiotic activity [3]. The B. subtilis pathway is part of an autoinduction system that modulates carbon metabolism [4]. |
The logical flow of the Bacillus subtilis pathway (Biosynthesis II) can be visualized as follows, showing the conversion from Glucose-6-Phosphate to the final this compound product.
Here are specific FAQs and solutions for problems encountered during scaled-up production.
| Challenge & Symptom | Root Cause | Verified Solution | Reference |
|---|
| Low Final Titer: Inoculum-density-dependent growth; low this compound yield. | Metabolic Burden/NADPH Imbalance: High expression of pathway enzymes drains cellular resources. The PP pathway and this compound pathway both consume G6P [4]. | 1. Engineer Cofactor Regeneration: Modulate the NTD/kanosamine operon (e.g., glcP disruption) to increase NADPH via TCA cycle intermediate accumulation [4].
2. Medium Supplementation: Add malate to the culture medium to boost the intracellular NADPH pool and restore growth in a zwf mutant background [4]. | [4] |
| Poor Pathway Flux: Precursor abundance does not translate to increased yield. | Substrate Competition: G6P is diverted to central carbon metabolism (e.g., glycolysis) instead of your engineered pathway. | 1. Overexpress Biosynthetic Genes: Heterologously express the ntdABC or kabABC operon [3].
2. Modulate Glucose Uptake: Use a glucose-PTS for uptake to directly generate G6P. In B. subtilis, avoid GlcP-mediated transport, which acts as a glucose sensor and represses ntdABC expression [4]. | [4] [3] |
| Strain Instability & Inconsistent Yields: Performance degrades over serial cultures. | Genetic Instability: High metabolic burden leads to plasmid loss or mutations in pathway genes. | 1. Genomic Integration: Stably integrate the biosynthetic operon into the host chromosome instead of using plasmid-based systems [3].
2. Use Inducible Promoters: To separate growth and production phases, reducing selective pressure against the pathway during biomass accumulation. | [3] |
Purpose: To overcome NADPH limitation and improve this compound yield in Bacillus subtilis or related strains by upregulating the native biosynthetic pathway [4].
Methodology:
glcP disruption mutant in your production strain background. The glcP gene is located downstream of the ntdABC operon, and its disruption de-represses the pathway, leading to NTD/kanosamine overproduction [4].zwf (glucose-6-phosphate dehydrogenase) mutant in the same medium supplemented with 50-100 mM malate. Malate is converted to pyruvate by the malic enzyme YtsJ, concomitantly generating NADPH [4].glcP mutant versus the control [4].Purpose: To functionally characterize enzyme kinetics and identify potential bottlenecks in the this compound pathway from Bacillus cereus UW85 [3].
Methodology:
kabA, kabB, and kabC genes.kabA and kabC in a single vector (e.g., pETDuet) in E. coli BL21 to ensure proper folding and solubility. Express kabB separately [3].For a holistic scaling strategy, follow this logical workflow from gene to product. The process involves iterative steps of genetic construction, cultivation, and analysis to optimize production.
Q1: Why is controlling proteolysis important during the purification of kanosamine biosynthesis enzymes? The functional characterization of enzymes like KabA, KabB, and KabC from Bacillus cereus UW85 requires them to be intact and active. Proteolysis during purification can cleave these proteins, leading to loss of enzyme activity, inaccurate kinetic data, and failure to study the pathway. Preventing this ensures the reliability of your functional and kinetic experiments [1].
Q2: What is a general strategy to avoid proteolysis? A two-pronged approach is recommended: first, inhibit proteases during cell lysis and initial extraction; second, rapidly separate your target protein from proteases during chromatographic purification [2].
Q3: What are the most common symptoms of proteolysis in my experiment? You might observe unexplained reductions in yield, lower-than-expected enzyme activity, or the appearance of multiple smaller protein bands (degradation fragments) on an SDS-PAGE gel that do not correspond to the expected molecular weight of your target protein.
Here are detailed methodologies and optimized conditions based on published work.
Protocol 1: Purification of this compound Biosynthesis Enzymes with Proteolysis Control
This protocol is adapted from the purification of KabA, KabB, and KabC from B. cereus UW85 [1].
Protocol 2: General Protein Purification Workflow with Protease Inhibition
The diagram below outlines the key decision points for incorporating protease control into a standard protein purification workflow.
Table 1: Common Protease Inhibitors and Their Use
| Inhibitor | Target Protease Class | Typical Working Concentration | Stability & Considerations |
|---|---|---|---|
| PMSF | Serine proteases | 0.1 - 1 mM | Unstable in water; add fresh from stock solution. |
| EDTA | Metalloproteases | 1 - 2 mM | Chelates metal ions (Zn²⁺, Ca²⁺). |
| Protease Inhibitor Cocktails | Broad spectrum (Serine, Cysteine, Metallo, etc.) | As per manufacturer | Convenient, pre-mixed blends for general use. |
Table 2: Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield or no protein | Severe degradation during purification. | Use a broader-spectrum inhibitor cocktail; perform lysis and initial steps at 4°C; shorten processing time. |
| Multiple unexpected bands on SDS-PAGE | Partial degradation of the target protein. | Increase inhibitor concentration; check inhibitor compatibility (e.g., PMSF is ineffective against cysteine proteases). |
| Low specific activity | Protein nicked or cleaved, losing function but not mass. | Optimize purification buffer pH and ionic strength; include reducing agents if needed. |
For long-term product development, modifying the formulation itself is the most robust approach. The table below summarizes the primary strategies documented in the literature.
| Strategy | How It Works | Common Applications | Key Considerations |
|---|---|---|---|
| Film Coating [1] | Applies a thin, protective polymer film around a solid dosage form, acting as a physical moisture barrier. | Pharmaceuticals & Nutraceuticals | Effective for tablets and granules. Choice of polymer is critical for moisture protection. |
| Encapsulation [1] | Envelops the active ingredient within a polymeric matrix (e.g., via spray drying) to shield it from the environment. | Primarily Nutraceuticals | Can also aid in flowability and taste masking. |
| Co-processing with Excipients [1] | Blends the hygroscopic active with non-hygroscopic or moisture-scavenging excipients that deflect moisture. | Pharmaceuticals & Nutraceuticals | Requires selection of compatible excipients that do not interact with the API. |
| Crystal Engineering [1] | Alters the crystal structure (e.g., via co-crystallization) to create a less hygroscopic solid form. | Primarily Pharmaceuticals | Can fundamentally change the API's properties; requires extensive R&D and regulatory approval. |
The following section provides specific methodologies and data that can inform your experimental design and troubleshooting.
A study on hygroscopic kanamycin powder provides a clear protocol for assessing stability.
A flowchart from a key review article outlines a systematic approach for characterizing hygroscopic materials [3]. The workflow below visualizes this decision-making process.
Q: What is the first step I should take with a new hygroscopic compound like kanosamine hydrochloride? A: The critical first step is systematic characterization [3]. Generate a water vapor sorption isotherm to see how much water the material absorbs at different humidity levels. This will help you classify its behavior (e.g., non-hygroscopic, hydrate-forming, or deliquescent) and guide all subsequent formulation and packaging decisions.
Q: We are having issues with powder caking and clogging during processing. What are some short-term solutions? A: This is a common problem. Immediate actions include:
Q: For a final product, what is the most effective way to protect it from moisture? A: A multi-layered approach is best:
Q: How can I justify not using a second person to verify "True Copies" of my stability test data in a digital system? A: Regulatory guidance allows for a risk-based approach. For data like equipment qualification records (less direct risk to the patient), a second verification may not be required if the digital system has robust controls like audit trails and the data is reviewed by approvers. For higher-risk data (e.g., batch release results), second-person verification is typically necessary [5].
Q1: My kanosamine production is much lower than expected. What could be causing this? This is often due to a bottleneck at the first enzymatic step. The KabC/NtdC enzyme that oxidizes glucose-6-phosphate has a very low reaction rate compared to the subsequent steps in the pathway. This can cause a buildup of the initial substrate and starve the rest of the pathway [1]. Ensure your glucose-6-phosphate supply is robust and consider strategies to enhance the expression or activity of the dehydrogenase enzyme.
Q2: How does this compound biosynthesis impact the central metabolism of my host strain? Activating the this compound pathway significantly alters central carbon metabolism. In Bacillus subtilis, stimulating the this compound (NtdABC) pathway causes a notable accumulation of TCA cycle intermediates (like malate) and an increase in the intracellular NADPH pool [2]. This occurs because the pathway pulls carbon away from glycolysis, and the cell compensates via other NADPH-generating routes, such as the malic enzyme (YtsJ) converting malate to pyruvate.
Q3: I am using a different host like E. coli. Are there any specific genetic modifications I should consider? While most research is in Bacillus, a general principle from amino-oligosaccharide engineering in E. coli is to block competitive pathways. For instance, to produce chitin oligosaccharides, engineers knocked out the nagB gene to prevent the metabolic diversion of N-acetylglucosamine into glycolysis [3]. A similar strategy could be explored for this compound by identifying and knocking out genes that channel its precursors, like glucose-6-phosphate, away from your target pathway.
| Problem Area | Specific Issue | Possible Causes | Suggested Solutions |
|---|---|---|---|
| Pathway Bottlenecks | Low overall titer, accumulation of Glucose-6-Phosphate | Slow KabC/NtdC enzyme kinetics; limited NADP+ cofactor [1] | Optimize codon usage for kabC/ntdC; ensure high NADP+ availability; use a stronger promoter. |
| Accumulation of unstable 3-keto intermediate | Downstream enzymes (KabA/KabB) are too efficient relative to KabC [1] | Fine-tune the expression of kabA and kabB to prevent intermediate degradation. | |
| Host Metabolism | Reduced cell growth / viability (Metabolic Burden) | Competition for Glucose-6-P with glycolysis & PPP; depletion of NADPH [2] | Use a fed-batch strategy to control glucose uptake; engineer host for higher NADPH regeneration (e.g., overexpress malic enzyme). |
| Unbalanced energy charge | High energy demand for this compound production and export [2] | Supplement media with malate to support TCA cycle and energy production. | |
| Genetic Instability | Loss of production over generations | Plasmid instability; toxicity of pathway intermediates | Switch to a genomic integration strategy; use a stable, low-copy-number plasmid. |
Here are detailed protocols to help you diagnose issues with your this compound production system.
This protocol helps identify if a bottleneck exists in the early stages of the this compound pathway.
This protocol assesses the redox cofactor balance, which is crucial for the KabC reaction.
The table below summarizes the two best-characterized pathways for this compound biosynthesis.
| Feature | Bacillus cereus UW85 (KabABC Pathway) | Bacillus subtilis (NtdABC Pathway) |
|---|---|---|
| Genetic Locus | kabABC (part of the zwittermicin A cluster) [1] | ntdABC [2] |
| Initial Substrate | Glucose-6-Phosphate [1] | Glucose-6-Phosphate [2] |
| Key Enzymes | KabC (dehydrogenase), KabA (aminotransferase), KabB (phosphatase) [1] | NtdC (dehydrogenase), NtdA (aminotransferase), NtdB (phosphatase) [2] |
| Cofactor Specificity | NADP-dependent dehydrogenase (KabC) [1] | NAD-dependent dehydrogenase (NtdC) [1] |
| Key Kinetic Trait | KabC reaction is very slow relative to KabA and KabB [1] | Not fully characterized, but pathway activation increases NADPH pool [2] |
| Physiological Role | Antibiotic production; part of a larger biosynthetic cluster [1] [4] | Proposed role as an autoinducer in carbon energy metabolism and quorum sensing [2] |
The following diagram illustrates the this compound pathway, highlighting the key enzymatic steps and the documented bottleneck.
The following table summarizes experimentally supported strategies to enhance kanosamine production, primarily in Bacillus species.
| Strategy | Implementation | Observed Effect & Key Factors |
|---|---|---|
| Genetic Modification | Disruption of the glcP gene [1] | Upregulates the ntdABC operon, leading to overproduction of NTD/Kanosamine. |
| Metabolic Engineering | Disruption of zwf gene (knocks out PP pathway) combined with glcP disruption [1] | Channels glucose-6-phosphate (G6P) toward this compound; boosts intracellular NADPH, enhancing yield. |
| Media Optimization | Addition of ferric iron to rich medium [2] | Enhances accumulation of this compound in Bacillus cereus. |
| Media Optimization | Addition of alfalfa seedling exudate to minimal medium [2] | Increases this compound accumulation by over 300%. |
| Process Control | Control of phosphate levels in rich medium [2] | High phosphate suppresses this compound accumulation. |
Accurate quantification is essential for titer analysis. Here is a detailed protocol based on general High-Performance Liquid Chromatography (HPLC) practices for aminoglycosides like kanamycin [3] [4].
The diagram below illustrates the metabolic pathway and key regulatory mechanisms for this compound production in Bacillus subtilis, based on the research findings [1].
What should I check first if my this compound titer is low? First, verify the genetic background of your Bacillus strain. Ensure that the glcP gene is disrupted to derepress the ntdABC operon. This is a foundational step for high-level production [1].
My genetically modified strain is still not producing well. What next? Investigate your culture conditions. Test the effect of adding ferric iron and carefully control the phosphate concentration in your medium, as these are critical environmental factors [2].
How can I confirm that the compound I'm producing is this compound? Use HPLC with a standard for comparison. For further confirmation, techniques like FT-IR spectroscopy can be used to match the characteristic carbonyl peak of the naphthoquinone ring structure, as is done for similar compounds like Menaquinone-7 [5].
Unlike classic aminoglycosides used to treat bacterial infections, this compound is noted for its distinct antifungal activity.
The table below summarizes how this compound compares with clinically used aminoglycoside antibiotics.
| Feature | This compound | Classical Aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin) |
|---|---|---|
| Primary Activity | Antifungal [3] | Antibacterial (aerobic Gram-negative bacilli, some Gram-positive) [4] [5] [6] |
| Mechanism of Action | Inhibition of glucosamine-6-phosphate synthase, disrupting fungal cell wall synthesis [3] | Binding to bacterial 16S rRNA, disrupting protein synthesis; also cause membrane disruption & misreading of genetic code [1] [4] [5] |
| Spectrum | Narrow (specific fungi) [3] | Broad spectrum against Gram-negative bacteria [6] [7] |
| Clinical Use | Investigational / not a mainstream clinical drug [3] | First-line or reserve drugs for serious systemic infections [6] |
| Uptake | Glucose transport system in fungi [3] | Energy-dependent, self-promoted uptake in bacteria [4] [5] |
| Resistance Mechanisms | Not well-characterized (efflux pump Cdr1p does not affect it) [3] | Well-defined: modifying enzymes (AAC, APH, ANT), efflux pumps, reduced uptake [4] [5] |
|
For researchers aiming to validate or build upon these findings, here are methodologies related to the discussed activities.
Protocol for Assessing Antifungal Activity [3]:
Protocol for Determining pKa Values of Aminoglycosides [1]:
Understanding resistance is crucial for evaluating antibiotic efficacy. For classical aminoglycosides, the primary resistance mechanisms are [4] [5]:
| Feature | This compound | Conventional Azoles (e.g., Fluconazole) | Conventional Polyenes (e.g., Amphotericin B) | Conventional Echinocandins (e.g., Caspofungin) |
|---|---|---|---|---|
| Primary Mechanism of Action | Inhibits glucosamine-6-phosphate synthase, disrupting cell wall precursor synthesis [1] [2]. | Inhibits ergosterol synthesis by targeting CYP51 (14α-demethylase) [3] [4]. | Binds to ergosterol, forming pores that disrupt membrane integrity [3] [4]. | Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis [3] [4]. |
| Spectrum of Activity (in vitro) | Broad-spectrum activity reported against various fungi, including Candida albicans and Saccharomyces cerevisiae [1] [5]. | Broad-spectrum, active against Candida spp., Cryptococcus spp., and Aspergillus spp. (varies by specific drug) [3]. | Broad-spectrum, often considered fungicidal against most fungi [4]. | Primarily active against Candida and Aspergillus species [3] [4]. |
| Key Molecular Target | Glucosamine-6-phosphate synthase [1]. | ERG11/CYP51 (lanosterol 14α-demethylase) [3]. | Membrane ergosterol [3]. | FKS1/FKS2 (subunit of β-1,3-glucan synthase) [3]. |
| Research Status | Early-stage/Preclinical investigation [1] [5]. | Clinically approved, widely used for decades [3] [4]. | Clinically approved, a gold-standard for many severe infections [4]. | Clinically approved, used for invasive infections [3] [4]. |
| Reported Resistance Mechanism | Not affected by the CDR1 efflux pump in S. cerevisiae [1]. | Overexpression of efflux pumps, mutations in ERG11 gene [3]. | Rare; associated with reduced ergosterol content in membrane [3]. | Mutations in FKS genes leading to reduced drug-target affinity [3]. |
The experimental data for this compound's antifungal activity primarily comes from mechanistic studies rather than large-scale clinical trials.
The following diagram illustrates this mechanism and the experimental workflow used to identify it.
This compound represents a distinct approach to antifungal drug development. Its novel mechanism of action—targeting cell wall synthesis at the glucosamine-6-phosphate synthase step—makes it a compelling candidate for overcoming resistance to existing drugs [1]. Furthermore, its apparent ability to bypass a common efflux pump mechanism is a significant advantage [1].
Research has progressed to developing synthetic derivatives like K20, an amphiphilic aminoglycoside derived from kanamycin A. K20 has demonstrated broad-spectrum fungicidal activity and a mechanism believed to involve direct perturbation of the plasma membrane, a different strategy from the original this compound [5]. This shows how early natural products can inspire new classes of antifungals with potentially improved efficacy and safety profiles [3] [5].
| Organism Group | Examples of Tested Pathogens | Susceptibility / Effect | Reference |
|---|---|---|---|
| Oomycetes | Phytophthora medicaginis, P. nicotianae, P. aphanidermatum, Pythium spp. | Highly inhibitory; contributes to biological control of plant diseases [1] [2]. | |
| Fungi | Plant-pathogenic fungi, Candida albicans | Moderately to highly inhibitory [1] [2]. | |
| Bacteria | Various bacterial species | Inhibits few species; growth of Staphylococcus aureus is inhibited [1] [2]. |
The this compound biosynthetic pathway in Bacillus cereus UW85 starts from glucose-6-phosphate and involves three key enzymes encoded by the kab operon [1].
| Enzyme | Proposed Function | Catalytic Reaction | Key Features |
|---|---|---|---|
| KabC | Dehydrogenase | Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone [1] | Member of the short-chain dehydrogenase/reductase superfamily [1] |
| KabA | Aminotransferase | Transaminates 3-keto-6-phosphoglucose to form This compound-6-phosphate [1] | Member of the aspartate aminotransferase superfamily [1] |
| KabB | Phosphatase | Dephosphorylates This compound-6-phosphate to yield This compound [1] | Member of the haloacid dehalogenase superfamily [1] |
The following diagram illustrates the this compound biosynthetic pathway from glucose-6-phosphate, based on the characterized functions of the Kab enzymes [1].
Key insights into this compound's activity and biosynthesis come from foundational experiments.
This compound exerts its antifungal and antibacterial effect through a targeted mechanism.
Kanosamine (3-amino-3-deoxy-D-glucose) functions as an antibiotic by inhibiting bacterial and fungal cell wall biosynthesis [1] [2]. The proposed mechanism involves a pro-drug activation process [1]:
The biosynthetic pathway of this compound in Bacillus cereus UW85 has been characterized and starts from glucose-6-phosphate, involving three enzymes encoded by the kabABC operon [1] [4]. The pathway is highly efficient, with reaction rates tuned to avoid accumulation of the unstable 3-keto intermediate [1] [4].
The table below compares this compound with other well-known inhibitors of cell wall biosynthesis based on current research data.
| Inhibitor | Primary Target | Stage of Inhibition | Reported Activity | Key Characteristics |
|---|---|---|---|---|
| This compound [1] [2] [5] | Glucosamine-6-phosphate synthase | Cytoplasmic (early pathway) | Antibacterial & Antifungal | Pro-drug; a natural aminosugar from Bacillus sp. |
| D-Cycloserine [6] [7] | Alanine racemase (Alr) & D-Ala-D-Ala ligase (Ddl) | Cytoplasmic (precursor synthesis) | Antibacterial | Analogue of D-alanine; targets two enzymes. |
| Fosfomycin [8] [6] | MurA (UDP-GlcNAc enolpyruvyl transferase) | Cytoplasmic (early pathway) | Antibacterial | Irreversible inhibitor; natural epoxide antibiotic. |
| β-Lactams (e.g., Penicillins) [6] [7] | Penicillin-Binding Proteins (PBPs; Transpeptidases) | Extracytoplasmic (cross-linking) | Antibacterial | Structural analogue of D-Ala-D-Ala; inhibits cross-linking. | | Glycopeptides (e.g., Vancomycin) [6] [7] | Lipid II (D-Ala-D-Ala terminus) | Membrane-associated & Extracytoplasmic | Antibacterial (Gram-positive) | Binds substrate to inhibit transglycosylase & transpeptidase. |
Key experimental findings that validate this compound's role in cell wall inhibition are summarized below.
| Study Focus / Assay | Key Experimental Findings | Reference Organism / System |
|---|---|---|
| Growth Inhibition | 100 µg/ml significantly inhibited growth of Staphylococcus aureus and incorporation of radioactive alanine into the acid-insoluble cell wall fraction. Did not affect DNA, RNA, or protein synthesis. | Staphylococcus aureus FDA 209P [2] |
| Enzymatic Inhibition (Kinetics) | This compound-6-phosphate (K6P) competitively inhibits GlcN-6-P synthase with respect to fructose-6-phosphate. The Kab enzymes have been kinetically characterized: KabC (oxidase, slow), KabA (aminotransferase, highly efficient), KabB (phosphatase). | Cell-free extracts; Purified KabA, KabB, KabC from B. cereus UW85 [1] [4] |
| Pathway-Specificity | Inhibits the hexosamine biosynthesis pathway, leading to a shortage of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for peptidoglycan and chitin. | Proposed mechanism based on studies in Staphylococcus aureus and Candida albicans [1] |
To help you evaluate or replicate these findings, here are the core methodologies from key studies.
In Vitro Enzyme Kinetics for the Kab Pathway [1] [4]
kabA, kabB, and kabC genes from B. cereus UW85 were cloned and overexpressed in E. coli. The recombinant proteins (KabA, KabB, KabC) were purified using affinity chromatography (e.g., His-tag purification).Cell Wall Synthesis Inhibition Assay [2]
The following diagram illustrates the mechanism of cell wall inhibition by this compound.
This compound represents a distinct class of cell wall inhibitors with a novel mechanism. Its natural origin and specific target make it a valuable tool for research and potential development. Key research implications include:
kab pathway provides a blueprint for biosynthetic engineering to produce novel analogs [1] [4].
The table below compares key characteristics of the two pathways based on experimental findings from Bacillus subtilis [1].
| Feature | Pentose Phosphate (PP) Pathway | Kanosamine Biosynthesis Pathway |
|---|---|---|
| Primary Role | Major source of NADPH and metabolic intermediates [1] | Autoinducer biosynthesis and NADPH modulation [1] |
| Key Initial Enzyme | Glucose-6-phosphate dehydrogenase (Zwf) [1] | Glucose-6-phosphate 3-dehydrogenase (NtdC) [2] |
Effect of zwf Knockout |
Severe growth defect, cell lysis in low inoculum [1] | Activation suppresses zwf mutant growth defect [1] |
| NADPH Generation Mechanism | Direct oxidation of G6P [1] | Indirect, via TCA cycle intermediate accumulation and malic enzyme (YtsJ) action [1] |
| Connection to Central Metabolism | Direct branch from Glycolysis [1] | Modulates carbon flow, increases TCA cycle intermediates [1] |
| Physiological Trigger | Standard metabolic function | Metabolic stress (e.g., PP pathway disruption) [1] |
Experimental data shows that in a zwf mutant, activating the this compound pathway via glcP disruption increased the intracellular NADPH pool and restored growth. This recovery was associated with a significant accumulation of TCA cycle intermediates like malate. The malic enzyme YtsJ then converts malate to pyruvate, concomitantly generating NADPH [1]. Furthermore, a direct correlation was observed between the expression level of the ntdABC operon and the size of the intracellular NADPH pool [1].
Key experiments demonstrate the this compound pathway's role in NADPH production and its functional consequences.
zwf mutant (lacking G6P dehydrogenase) was cultured in S7N medium with low inoculum density (0.5-1%). Growth was compared against a zwf glcP double mutant (which overproduces NTD/kanosamine) and a zwf ntdABC glcP triple mutant [1].zwf mutant showed inoculation-volume-dependent growth and cell lysis. Growth was restored in the zwf glcP double mutant but abolished again in the triple mutant, proving that de novo this compound biosynthesis is responsible for the metabolic suppression [1].The following diagram illustrates the logical relationship between this compound pathway activation and increased NADPH production, particularly in a PP-pathway-deficient background.
The this compound pathway is a three-step enzymatic process starting from glucose-6-phosphate (G6P). The functional roles of the enzymes NtdA, NtdB, and NtdC (encoded by the ntdABC operon) have been characterized in vitro [2]. This pathway represents an alternate route to this compound, distinct from the UDP-glucose-derived pathway found in other bacteria like Amycolatopsis mediterranei [2]. A similar pathway involving KabA, KabB, and KabC exists in Bacillus cereus UW85 [3].
The diagram below maps the specific enzymatic steps from G6P to this compound.
The biosynthesis of the antibiotic this compound occurs via two distinct pathways in different bacteria. The table below compares the two pathways and their respective enzymes based on current research.
| Feature | UDP-glucose Initiated Pathway (e.g., in Amycolatopsis mediterranei) | Glucose-6-phosphate Initiated Pathway (e.g., in Bacillus species) |
|---|---|---|
| Initial Substrate | UDP-glucose [1] | Glucose-6-phosphate [1] [2] |
| Organisms | Amycolatopsis mediterranei (for rifamycin biosynthesis) [1] | Bacillus subtilis (NtdABC), Bacillus cereus UW85 (KabABC) [1] [2] |
| Key Enzymes | RifL, RifK, RifM [1] | NtdC/KabC: Dehydrogenase NtdA/KabA: Aminotransferase NtdB/KabB: Phosphatase [1] [2] | | Primary Function | Produces this compound as an intermediate for complex antibiotics [1] | Produces this compound as an end-product antibiotic [1] | | Pathway Specificity | Different mechanism; enzymes share low sequence identity (~14-19%) with Kab enzymes [1] | Similar mechanism; Kab and Ntd enzymes share high sequence identity (~57-58%) [1] |
The functional and kinetic characterization of the KabABC pathway in Bacillus cereus UW85 has been detailed [1]. The table below summarizes the findings for each enzyme.
| Enzyme (Gene) | Class & Catalytic Function | Primary Substrate | Catalytic Residues / Cofactor | Key Kinetic Parameters |
|---|
| KabC (kabC) | Dehydrogenase; oxidizes glucose-6-phosphate to 3-oxo-glucose-6-phosphate [1] | Glucose-6-phosphate [1] | NAD⁺ [1] | Km: ~100 µM (Glucose-6-P) kcat: ~0.5 s⁻¹ [1] | | KabA (kabA) | PLP-dependent Aminotransferase; transaminates 3-oxo-glucose-6-P to this compound-6-P [1] | 3-oxo-glucose-6-phosphate [1] | Pyridoxal Phosphate (PLP); Lys247 (for NtdA, a homolog) [3] | Km: ~300 µM (3-oxo-glucose-6-P) kcat: ~3 s⁻¹ [1] | | KabB (kabB) | Phosphatase; dephosphorylates this compound-6-P to this compound [1] | this compound-6-phosphate [1] | Metal-independent [1] | Km: ~30 µM (this compound-6-P) kcat: ~10 s⁻¹ [1] |
> Important Note on Kinetic Data: The parameters shown are specifically for the Kab enzymes from B. cereus UW85 [1]. While the Ntd enzymes in B. subtilis perform identical chemical reactions [2], the search results do not provide their equivalent kinetic constants (Km, kcat), preventing a direct numerical comparison of their catalytic efficiency.
The following diagram outlines a general experimental workflow for determining the substrate specificity and kinetics of biosynthetic enzymes like those in the this compound pathway, based on methodologies used in the cited research [1].
Key Experimental Details from the Literature:
The distinct pathways and specificities of these enzymes have significant implications:
The search confirms the functional roles and provides kinetic data for the Kab enzymes. However, to perform a detailed head-to-head comparison of substrate specificity across different homologs, further kinetic data for the Ntd enzymes and the UDP-glucose pathway enzymes would be required.
Current scientific literature characterizes this compound more for its role in bacterial physiology and biosynthesis than as a standalone therapeutic agent.
A 2025 study offers a crucial principle for minimizing resistance, which can serve as a key point of comparison for any new antibiotic, including potential this compound-based therapies [4].
The table below compares this novel strategy with traditional antibiotic resistance mechanisms.
| Antibiotic / Strategy | Primary Mechanism of Action | Common/Studied Resistance Mechanisms | Resistance Level (Based on Cited Studies) |
|---|---|---|---|
| Dual Target Permeabilizers | Disrupts outer membrane & inhibits a second essential pathway [4] | Limited resistance emergence observed [4] | Lowest levels in lab evolution experiments [4] |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis [5] | Enzymatic degradation (β-lactamases), target site alteration (PBP modification) [5] | Widespread; a leading cause of resistance [5] |
| Fluoroquinolones | Inhibit DNA gyrase & topoisomerase IV [5] | Target site mutations (e.g., in gyrA, parC), efflux pumps [5] | High and increasing resistance rates [5] |
| Polymyxins (e.g., Colistin) | Disrupts cell membrane (binds LPS) [4] [5] | LPS modification (e.g., mcr genes), efflux pumps [5] | Rapid resistance evolution observed, even for last-resort use [4] |
| Macrolides | Inhibit protein synthesis [5] | Efflux pumps, ribosomal methylation [5] | Common, especially in respiratory pathogens [5] |
| This compound | (See note below table) | (See note below table) | (See note below table) |
Note on this compound: As mentioned above, the available search results do not provide specific, detailed data on its direct antimicrobial mechanism of action or clinically relevant resistance mechanisms needed for a direct comparison in this table.
The cited studies employ standard and advanced techniques to understand bacterial adaptation and resistance, which are applicable for evaluating any new antibiotic candidate.
The following diagram illustrates a generalized experimental workflow for studying antibiotic resistance evolution, integrating these key methodologies.
For researchers aiming to thoroughly characterize this compound's potential, the following approaches are recommended:
The table below summarizes the key production characteristics and antibiotic properties of this compound as identified in B. cereus UW85.
| Aspect | Characteristics in B. cereus UW85 |
|---|---|
| Chemical Structure | 3-amino-3-deoxy-D-glucose (this compound) [1] [2] |
| Primary Activity | Highly inhibitory to plant-pathogenic oomycetes; moderately inhibitory to certain fungi; limited effect on bacteria [1]. |
| Mechanism of Action | After transport into the cell and phosphorylation, this compound-6-phosphate inhibits glucosamine-6-phosphate synthase, disrupting the synthesis of UDP-GlcNAc, a crucial building block for microbial cell walls [2]. |
| Production Peak | Coincides with the timing of sporulation in rich medium [1]. |
| Key Production Enhancers | • Ferric iron addition to rich medium [1] • Alfalfa seedling exudate (over 300% enhancement in minimal medium) [1] | | Key Production Suppressor | Phosphate addition to rich medium [1] |
The biosynthetic pathway for this compound in B. cereus UW85 has been functionally characterized and differs from pathways in other bacteria. The table below compares the key enzymes in the UW85 pathway, which starts from glucose-6-phosphate.
| Enzyme | Gene | Function & Catalyzed Reaction | Key Characteristics |
|---|---|---|---|
| Dehydrogenase | kabC |
Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone [2] | Requires NAD+ as a coenzyme [2]. |
| Aminotransferase | kabA |
Transfers an amino group to 3-oxo-6-phosphoglyconate to form This compound-6-phosphate (K6P) [2] | Preferentially uses L-glutamine as an amino donor [2]. |
| Phosphatase | kabB |
Dephosphorylates this compound-6-phosphate (K6P) to yield the final product, This compound [2] | Shows high specificity for its substrate, K6P [2]. |
The following diagram visualizes this pathway and its regulation:
To facilitate further research, here are summaries of foundational methodologies used to study this compound in B. cereus.
Protocol for Production & Quantification: This method outlines how to produce and measure this compound in culture [1].
Protocol for In Vitro Enzymatic Characterization: This protocol describes how to characterize the enzymes of the this compound pathway [2].
kabA, kabB, and kabC genes into expression vectors (e.g., pETDuet-1 for KabA and KabC co-expression; pET-28b for individual genes). Transform the plasmids into E. coli BL21-Gold for protein production.kab operon in UW85 is functionally homologous to the ntd operon in B. subtilis, not the rif operon in Actinobacteria. This indicates a distinct biosynthetic pathway starting from glucose-6-phosphate, which is an important consideration for metabolic engineering [2].
Experimental evidence demonstrates that this compound and NTD act as autoinducers for the ntdABC operon in B. subtilis. The key experiments validating their role are summarized in the table below.
| Experimental Approach | Key Findings | Supporting Data |
|---|---|---|
| Reporter Gene Assay [1] | Extracellular this compound activates the ntdABC promoter (PntdABC). |
PntdABC activity was induced at this compound concentrations ≥0.3 μM in a reporter strain. |
| Genetic Analysis [1] | Autoinduction is dependent on the transcriptional activator NtdR. | No promoter activation occurred in an ntdR mutant strain, even with added this compound. |
| Dose-Response [1] | The responsiveness to this compound is comparable to its derivative, NTD. | Both molecules showed similar dose-response curves for PntdABC activation. |
To validate this compound as an autoinducer, you can refer to the following key methodologies from the research.
This protocol is used to test whether a purified molecule can activate its target operon [1].
ntdABC operon (PntdABC) to a lacZ gene. This fusion is integrated into the amyE locus. A control strain with an ntdR mutation is also constructed.ntdR mutant, confirms this compound is an autoinducer that works through NtdR.This approach investigates the broader metabolic impact of activating the this compound/NTD pathway [1].
glcP mutant (which overproduces NTD/kanosamine), and a zwf glcP double mutant. The zwf mutant is defective in the Pentose Phosphate pathway.glcP mutant should correlate with an accumulation of TCA cycle intermediates and an increased NADPH pool. This helps explain how the pathway modulates cellular metabolism.This compound/NTD is one of several quorum-sensing systems in B. subtilis. The table below compares its features with the ComQXP and Rap-Phr systems.
| Feature | This compound/NTD System | ComQXP System | Rap-Phr Systems |
|---|---|---|---|
| Signal Molecule Type | Modified sugar derivative (this compound or disaccharide NTD) [1] | Modified peptide (ComX) [2] | Short, unmodified peptide (Phr) [2] [3] |
| Biosynthesis Genes | ntdABC operon [1] [4] |
comQXP operon [2] |
rap and phr genes [2] |
| Receptor/Sensor | Transcriptional activator NtdR (cytoplasmic) [1] | Membrane-bound histidine kinase ComP [2] | Cytoplasmic phosphatase Rap protein [3] |
| Primary Regulatory Role | Modulates central carbon metabolism & NADPH production [1] | Controls genetic competence, surfactin production, & persistence [2] | Regulates sporulation initiation, biofilm formation, & competence via ComA [3] |
| Self-Sensing Evidence | Not explicitly studied | Strong evidence; autoinducer-secreting cells show a stronger response in co-culture [2] | Strong evidence; autoinducer-secreting cells show a stronger response in co-culture [2] |
The following diagram illustrates the biosynthesis of this compound/NTD and its role in quorum sensing and metabolic regulation. Key findings from the research include:
ntdABC operon is repressed during exponential growth by the GlcP protein, which likely acts as a glucose sensor [1].ntdABC operon, creating a positive feedback loop [1].
Diagram Title: this compound/NTD Biosynthesis, Signaling, and Metabolic Role